Product packaging for 3,5-Dibromo-4-methylphenol(Cat. No.:CAS No. 86006-42-0)

3,5-Dibromo-4-methylphenol

Cat. No.: B7796994
CAS No.: 86006-42-0
M. Wt: 265.93 g/mol
InChI Key: AXCQKKVGMZCWPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenol is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2O B7796994 3,5-Dibromo-4-methylphenol CAS No. 86006-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methylphenol
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InChI

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXCQKKVGMZCWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80930598
Record name 3,5-Dibromo-4-methylphenol
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13979-81-2, 86006-42-0
Record name 3,5-Dibromo-4-methylphenol
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Record name 3,5-Dibromo-p-cresol
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Record name Phenol, dibromomethyl-
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Record name 3,5-Dibromo-4-methylphenol
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Record name 3,5-dibromo-p-cresol
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylphenol, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic organic compound with significant applications in organic synthesis and as an intermediate in the production of various biologically active molecules.[1][2] Its unique structural features, including the phenolic hydroxyl group and the two bromine atoms on the aromatic ring, impart specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, offering a foundational resource for its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its application in research and development.

The structure of this compound consists of a phenol ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 4.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,-0.5!", label="C"]; "C3" [pos="-0.87,-1.5!", label="C"]; "C4" [pos="0,-2!", label="C"]; "C5" [pos="0.87,-1.5!", label="C"]; "C6" [pos="0.87,-0.5!", label="C"]; "O" [pos="0,2!", label="OH"]; "Br1" [pos="-1.73,-2.5!", label="Br"]; "Me" [pos="0,-3!", label="CH₃"]; "Br2" [pos="1.73,-2.5!", label="Br"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C1" -- "O"; "C3" -- "Br1"; "C4" -- "Me"; "C5" -- "Br2"; } Caption: Chemical structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 13979-81-2[1][2][3][4]

  • Molecular Formula: C₇H₆Br₂O[1][3][4]

  • Molecular Weight: 265.93 g/mol [1][3][4]

  • InChI: InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3[1]

  • InChIKey: AXCQKKVGMZCWPC-UHFFFAOYSA-N[1][3]

  • SMILES: CC1=C(C=C(C=C1Br)O)Br[1]

  • Synonyms: 3,5-Dibromo-p-cresol, Phenol, 3,5-dibromo-4-methyl-[1][3]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 265.93 g/mol PubChem[1], NIST[3]
Appearance Solid
Melting Point 59-61 °C (lit.)NINGBO INNO PHARMCHEM CO.,LTD.[5]
Boiling Point 142-145 °C at 23 mm Hg (lit.)NINGBO INNO PHARMCHEM CO.,LTD.[5]
Solubility Soluble in DMSOBioCrick[6]
Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook is a valuable resource for its mass spectrum (electron ionization).[3] The presence of two bromine atoms will result in a characteristic isotopic pattern due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application in further chemical transformations.

A common method for the synthesis of brominated phenols is the direct bromination of the corresponding phenol. For the synthesis of this compound, the starting material would be 4-methylphenol (p-cresol). The reaction is typically carried out using a brominating agent such as elemental bromine in a suitable solvent. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions.

A general procedure for a similar synthesis, the bromination of 2,4,6-trimethylphenol, involves dissolving the phenol in carbon tetrachloride and adding bromine at a controlled temperature.[8] This is followed by heating to complete the reaction and removal of unreacted bromine and solvent.[8] A similar approach could be adapted for the synthesis of this compound from 4-methylphenol.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"]; "Start" [label="4-Methylphenol (p-Cresol)"]; "Reagent" [label="Bromine (Br₂) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Electrophilic Aromatic Substitution (Bromination)"]; "Product" [label="this compound"]; "Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; } Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Dissolution: Dissolve 4-methylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-methylphenol. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the brominated aromatic ring.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols, such as etherification, esterification, and O-alkylation. The acidity of the phenolic proton is influenced by the electron-withdrawing bromine atoms.

  • Aromatic Ring: The bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. The bromine atoms also deactivate the ring towards further electrophilic substitution.

Safety, Handling, and Storage

Proper safety precautions are crucial when working with this compound.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][9]

  • H319: Causes serious eye irritation.[1][9]

  • H335: May cause respiratory irritation.[1][9]

The signal word is "Warning".[1]

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure.[10][11]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Eye Protection: Wear chemical safety goggles or a face shield.[10][11]

  • Skin Protection: Wear protective gloves and a lab coat.[10][11]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[10]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10][11]

Store this compound in a tightly closed container in a dry and well-ventilated place.[10]

Applications in Research and Drug Development

Halogenated phenols are important building blocks in organic synthesis. This compound can serve as a precursor for the synthesis of a variety of compounds with potential biological activity. The bromine atoms can be readily functionalized using modern cross-coupling methodologies to introduce diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the phenolic hydroxyl group can be a key pharmacophoric feature, while the substituents introduced at the bromine positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.

References

3,5-Dibromo-4-methylphenol CAS number 13979-81-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol (CAS 13979-81-2): A Versatile Intermediate for Advanced Synthesis

Abstract

This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a hydroxyl group for nucleophilic and electrophilic reactions, two bromine atoms for cross-coupling and metallation, and a methyl group influencing electronic properties—renders it a highly versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, key applications as a synthetic intermediate, and essential safety and handling protocols.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature.[1] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13979-81-2[2][3][4]
Molecular Formula C₇H₆Br₂O[2][3][5]
Molecular Weight 265.93 g/mol [2][4][5]
IUPAC Name This compound[5]
Synonyms 3,5-Dibromo-p-cresol[2][5]
Appearance White to off-white or light brown solid/powder[6][7]
Melting Point 105-107 °C[1]
Boiling Point 280-286 °C[1]
EINECS Number 237-763-6[2][3]
Spectroscopic Characterization

Definitive structural confirmation relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. ¹³C NMR will reveal the unique carbon environments within the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a characteristic isotopic pattern for a dibrominated compound, with prominent molecular ion peaks (M, M+2, M+4).[5][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band characteristic of the O-H stretch of the phenolic group and other peaks corresponding to C-H and C-Br bonds, and C=C bonds of the aromatic ring.[8][9]

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of this compound is via the electrophilic aromatic substitution of p-cresol (4-methylphenol). The phenolic hydroxyl group is a potent activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions.

Expertise in Practice: Why This Protocol Works

The choice of solvent and brominating agent is critical. A polar protic solvent like acetic acid can facilitate the polarization of molecular bromine (Br₂), enhancing its electrophilicity. The reaction is highly exothermic; therefore, controlling the temperature is essential to prevent over-bromination or the formation of side products. The protocol described is adapted from standard procedures for the bromination of activated aromatic rings.[6][10]

Detailed Step-by-Step Synthesis Protocol

Materials:

  • p-Cresol (4-methylphenol)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Ice-cold deionized water

  • Ethanol or Rectified Spirit for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve p-cresol (1.0 eq.) in glacial acetic acid.

  • Temperature Control: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Bromine Addition: Slowly add a solution of molecular bromine (2.0 - 2.1 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C. The reaction is exothermic and will produce hydrogen bromide (HBr) gas.[10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.

  • Workup: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine disappears.

  • Isolation: Filter the solid precipitate using a Büchner funnel, and wash the crude product thoroughly with cold water.

  • Purification: Recrystallize the dried crude solid from a suitable solvent, such as aqueous ethanol or rectified spirit, to yield pure this compound as a crystalline solid.[10]

G A Dissolve p-Cresol in Glacial Acetic Acid B Cool Reaction Vessel to 0-5 °C A->B C Slowly Add Br₂ Solution (Maintain Temp < 10 °C) B->C D Stir at Room Temp (2-4 hours, Monitor by TLC) C->D E Quench in Ice Water (Precipitation) D->E F Neutralize Excess Br₂ with NaHSO₃ Solution E->F G Filter & Wash Solid with Cold Water F->G H Recrystallize from Ethanol to Yield Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

While specific drugs derived directly from this compound are not widely documented, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups allows for sequential and regioselective modifications.

A Scaffold for Biologically Active Molecules

The broader class of bromophenols, particularly those isolated from marine sources, exhibit a wide range of potent biological activities, including antimicrobial, anticancer, and anti-diabetic properties.[11][12] For instance, the bromophenol compound Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[12] Another study highlighted a novel bromophenol derivative as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes therapy.[11] this compound serves as an excellent starting point for synthesizing analogs of such compounds, enabling structure-activity relationship (SAR) studies.

Core Reactions for Derivatization:
  • Suzuki and other Cross-Coupling Reactions: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[13]

  • O-Alkylation/O-Acylation: The phenolic hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively, which is a common step in modifying drug candidates to improve properties like solubility or metabolic stability.[14]

  • Directed Ortho-Metallation: The hydroxyl group can direct metallation (e.g., lithiation) to the C2 and C6 positions if they were not already substituted, although in this case, the bromine atoms are more likely to undergo metal-halogen exchange.

G main This compound -OH -Br (x2) sub1 O-Alkylation / O-Acylation (Ethers, Esters) main:f0->sub1 Nucleophilic Attack sub2 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) main:f1->sub2 Pd-Catalyzed sub3 Further Electrophilic Substitution main->sub3 Ring Chemistry

Caption: Key reactive sites and derivatization pathways.

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is mandatory to ensure laboratory safety.

GHS Hazard Identification

According to aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5][15]

  • H319: Causes serious eye irritation.[5][15]

  • H335: May cause respiratory irritation.[5]

The corresponding signal word is "Warning" .[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

  • Exposure Controls: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move the person to fresh air.[16]

  • Spill Management: In case of a spill, contain the solid material, avoid generating dust, and clean up using appropriate methods for hazardous chemical waste.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its well-defined structure provides multiple handles for synthetic modification, making it an attractive starting material for creating complex molecules, including potential pharmaceutical agents and specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

An In-Depth Technical Guide to 3,5-Dibromo-4-methylphenol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 3,5-Dibromo-4-methylphenol. As a halogenated phenolic compound, it represents a valuable scaffold in medicinal chemistry and materials science. This document delves into its structural elucidation through spectroscopic analysis, outlines a viable synthetic pathway, and explores its prospective roles in drug discovery, particularly in the context of enzyme inhibition. Safety considerations and handling protocols are also addressed to ensure its effective and responsible use in a research and development setting.

Introduction

This compound, also known as 3,5-Dibromo-p-cresol, is a substituted aromatic compound belonging to the class of halogenated phenols. The introduction of bromine atoms onto the phenolic ring significantly alters its electronic and lipophilic properties compared to the parent p-cresol molecule. These modifications can lead to unique biological activities and make it a versatile intermediate in organic synthesis. This guide aims to be a key resource for professionals in the pharmaceutical and chemical industries, providing in-depth technical information to facilitate its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methyl group, and two bromine atoms. The IUPAC name for this compound is this compound[1]. The strategic placement of the bromine atoms at the meta positions relative to the hydroxyl group influences its chemical reactivity and potential biological interactions.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][3]
CAS Number 13979-81-2[1][2]
Appearance White to orange to green powder/crystal[4]
Melting Point 106.0 to 110.0 °C[4]
IUPAC Name This compound[1]
Synonyms 3,5-Dibromo-p-cresol, Phenol, 3,5-dibromo-4-methyl-[1][2][4]

A key aspect of its structure is the directing effect of the substituents on the aromatic ring. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The synthesis of the 3,5-dibromo isomer, therefore, requires a strategic approach to overcome the natural propensity for bromination at the positions ortho to the hydroxyl group.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge. Direct bromination of p-cresol (4-methylphenol) typically yields 2,6-dibromo-4-methylphenol due to the strong ortho-directing effect of the hydroxyl group. To achieve the desired 3,5-dibromo substitution pattern, a multi-step synthetic approach is necessary. One plausible route involves the use of a starting material where the desired substitution pattern is already established or can be readily achieved.

A reported method for the synthesis of related compounds involves the bromination of p-cresol followed by methylation to yield 3,5-dibromo-4-methoxytoluene[5]. While this does not directly yield the target molecule, it highlights a strategy of modifying the starting material to influence the reaction outcome.

Proposed Synthetic Workflow:

A potential regioselective synthesis could involve the protection of the more reactive ortho positions, followed by bromination and deprotection. Another approach could start from a precursor that favors meta-bromination.

synthesis_workflow cluster_0 Step 1: Sulfonation (Protection) cluster_1 Step 2: Bromination cluster_2 Step 3: Desulfonation (Deprotection) A p-Cresol B p-Cresol-2,6-disulfonic acid A->B Fuming H₂SO₄ C 3,5-Dibromo-p-cresol-2,6-disulfonic acid B->C Br₂ D This compound C->D Dilute H₂SO₄, Heat

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Protection of p-Cresol. p-Cresol is treated with fuming sulfuric acid to introduce sulfonic acid groups at the ortho positions (2 and 6), effectively blocking them from electrophilic attack.

  • Step 2: Bromination. The resulting p-cresol-2,6-disulfonic acid is then subjected to bromination. With the ortho positions blocked, the bromine atoms are directed to the meta positions (3 and 5).

  • Step 3: Deprotection. The sulfonic acid groups are subsequently removed by hydrolysis with dilute sulfuric acid under heat, yielding the final product, this compound.

Causality behind Experimental Choices: This multi-step approach is necessitated by the directing effects of the substituents on the aromatic ring. The sulfonation step is a classic strategy to temporarily block reactive sites and control the regioselectivity of subsequent electrophilic aromatic substitution reactions. The final desulfonation step is a reversible reaction that allows for the removal of the protecting groups to yield the desired product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) would be expected around m/z 266, with a significant M+2 peak of similar intensity and an M+4 peak of lower intensity, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br)[1][2]. The NIST Mass Spectrometry Data Center reports a spectrum for this compound[2].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹. An IR spectrum is available in the NIST WebBook[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide key structural information.

  • A singlet for the two equivalent aromatic protons (at C2 and C6).

  • A singlet for the three protons of the methyl group.

  • A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule.

  • A signal for the carbon bearing the hydroxyl group (C1).

  • A signal for the two equivalent carbons bearing the bromine atoms (C3 and C5).

  • A signal for the carbon bearing the methyl group (C4).

  • A signal for the two equivalent aromatic carbons (C2 and C6).

  • A signal for the methyl carbon.

Potential Applications in Research and Drug Development

Halogenated phenols are a class of compounds with diverse biological activities. While specific studies on this compound are limited in the public domain, the broader class of bromophenols has shown significant promise in several therapeutic areas.

Enzyme Inhibition

A significant area of interest for bromophenols is their potential as enzyme inhibitors. Notably, several bromophenol derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway[8][9]. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity[8][10]. The structural features of this compound make it a candidate for investigation as a PTP1B inhibitor. The lipophilic bromine atoms and the phenolic hydroxyl group could facilitate binding to the active or allosteric sites of the enzyme[11].

Anticancer and Antioxidant Activity

Marine algae are a rich source of bromophenols, many of which have demonstrated potent antioxidant and anticancer properties[12][13]. These activities are often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and the overall lipophilicity of the molecule, which allows for interaction with cellular membranes and intracellular targets. While the specific cytotoxicity of this compound has not been extensively reported, its structural similarity to other biologically active bromophenols suggests that it may warrant investigation for these properties.

Synthetic Building Block

Beyond its potential biological activities, this compound serves as a valuable building block in organic synthesis. The presence of two bromine atoms and a hydroxyl group provides multiple reactive sites for further functionalization, allowing for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][14].

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection[1].

It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound.

Conclusion

This compound is a halogenated phenolic compound with a unique molecular structure that makes it a person of interest for both synthetic and medicinal chemistry. While a regioselective synthesis presents a challenge, established chemical principles offer viable pathways for its preparation. The full characterization of this molecule through modern spectroscopic techniques is crucial for its application. Although specific biological data for this compound is not yet abundant, the known activities of related bromophenols, particularly as enzyme inhibitors, suggest that it is a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation of knowledge for researchers and scientists to explore the potential of this intriguing molecule.

References

3,5-Dibromo-4-methylphenol solubility parameters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Parameters of 3,5-Dibromo-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise characterization of a molecule's solubility is fundamental to its application, particularly within the pharmaceutical and materials science sectors. For active pharmaceutical ingredients (APIs) and key chemical intermediates like this compound, understanding and quantifying solubility is not merely an academic exercise but a critical determinant of process efficiency, formulation stability, and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the Hansen Solubility Parameters (HSP) for this compound. We move beyond simplistic "like dissolves like" heuristics to a quantitative, three-dimensional system that accounts for dispersive, polar, and hydrogen bonding interactions. This document details the theoretical underpinnings of solubility parameters, offers a robust, step-by-step protocol for their experimental determination, and discusses the practical application of these parameters in solvent selection, formulation design, and process optimization.

Introduction: The Significance of this compound

This compound, also known as 3,5-Dibromo-p-cresol, is an aromatic compound whose structure lends itself to a variety of applications, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents, given the known bioactivity of brominated phenols.[1][2] Its physicochemical properties, summarized in Table 1, dictate its behavior in chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3,5-Dibromo-p-cresol[4][5]
CAS Number 13979-81-2[4][6][7][8]
Molecular Formula C₇H₆Br₂O[3][6]
Molecular Weight 265.93 g/mol [3][6]
Appearance White to off-white crystalline powder[5][9]
Melting Point 106.0 to 110.0 °C[5]

The solubility of this compound is a critical parameter. In synthesis, it governs the choice of reaction media and purification methods like recrystallization. In drug development, solubility directly impacts formulation strategies, affecting everything from the choice of excipients in a solid dosage form to the selection of vehicles for preclinical studies. A quantitative understanding of its interaction space is therefore indispensable.

The Theoretical Framework of Solubility Parameters

The concept of "like dissolves like" can be quantified through the use of solubility parameters, which are derived from a material's cohesive energy density (CED). CED is the energy required to separate the molecules of a substance from each other, overcoming all intermolecular van der Waals forces.[10][11]

From Hildebrand to Hansen: A Necessary Evolution

The initial Hildebrand solubility parameter (δt) is defined as the square root of the CED.[12] While a powerful concept, it represents the total cohesive energy as a single number, which is often insufficient for systems involving polar or hydrogen-bonding interactions.[13][14]

Charles M. Hansen addressed this limitation by proposing that the total cohesive energy could be divided into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the forces of hydrogen bonds.

These three Hansen Solubility Parameters (HSP) are related to the total Hildebrand parameter by the equation:

δt² = δD² + δP² + δH² [12][15]

This three-dimensional approach provides a far more nuanced and accurate prediction of solubility, especially for complex molecules like phenols.[10][16]

Total Total Cohesive Energy (Hildebrand Parameter, δt) Dispersion Dispersion Forces (δD) Total->Dispersion Decomposed into Polar Polar Forces (δP) Total->Polar Decomposed into HBond Hydrogen Bonding (δH) Total->HBond Decomposed into

Caption: Decomposition of Hildebrand parameter into Hansen parameters.

Determination of Hansen Solubility Parameters

The HSP of a solute like this compound can be determined through both theoretical prediction and experimental validation. The experimental method is the gold standard for accuracy.

Theoretical Prediction via Group Contribution Methods

In the absence of experimental data, group contribution methods, such as those developed by Van Krevelen and Hoftyzer or Fedors, can provide a reasonable estimate of HSP.[12][17] These methods assign specific values for the dispersion, polar, and hydrogen-bonding components to the individual functional groups within the molecule. By summing the contributions of each group (e.g., -CH₃, C=C aromatic, -OH, -Br), one can calculate the overall HSP for the molecule. While powerful for initial screening, these methods are predictive and should ideally be confirmed experimentally.

Experimental Determination: The Sphere Method

The most reliable method for determining a solute's HSP is to test its solubility in a series of well-characterized solvents.[15][18] The principle is that all "good" solvents for the solute will have similar HSP values and will cluster together in the three-dimensional Hansen space.[18] A sphere can then be mathematically fitted to enclose all the good solvents, while excluding the poor ones. The center of this sphere represents the HSP (δD, δP, δH) of the solute, and its radius (R₀) is the interaction radius.

This protocol provides a self-validating system for accurate HSP determination.

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) of this compound.

Materials:

  • This compound (≥97% purity)

  • A set of 20-30 probing solvents with known HSP values (see Table 2 for an example set)

  • Analytical balance

  • Vortex mixer

  • Centrifuge (optional)

  • Glass vials with screw caps (e.g., 4 mL)

  • HSP analysis software (e.g., HSPiP) or a spreadsheet program capable of 3D plotting and sphere-fitting calculations.

Table 2: Example Probing Solvents and their Hansen Solubility Parameters (MPa⁰.⁵)

SolventδDδPδH
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Tetrahydrofuran (THF)16.85.78.0
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Note: A comprehensive list of solvents should be used to cover a wide area of Hansen space.

cluster_prep Preparation cluster_eval Solubility Evaluation cluster_analysis Data Analysis A Weigh ~10 mg of solute into each vial B Add 1 mL of each probing solvent A->B C Vortex vigorously (e.g., 2 min) B->C D Allow to equilibrate (e.g., 24h at 25°C) C->D E Visually assess solubility D->E F Assign binary score: '1' = Soluble '0' = Insoluble E->F G Input solvent HSPs and solubility scores into software F->G H Calculate best-fit solubility sphere G->H I Output: Solute HSP (δD, δP, δH) and Interaction Radius (R₀) H->I cluster_sphere Hansen Solubility Sphere (Radius R₀) Solute GoodSolvent Good Solvent (RED < 1) Solute->GoodSolvent Distance Ra BadSolvent Bad Solvent (RED > 1) Solute->BadSolvent Distance Ra'

References

An In-depth Technical Guide to the Thermal Stability of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

This guide provides a comprehensive technical overview of the thermal stability of 3,5-Dibromo-4-methylphenol (also known as 3,5-Dibromo-p-cresol). As a crucial intermediate in organic synthesis and a building block in the development of novel pharmaceutical agents, a thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing reaction conditions, and maintaining product purity.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle or utilize this compound in their work.

Introduction: The Critical Role of Thermal Stability

This compound is a substituted phenol whose utility in medicinal chemistry and materials science is growing.[2][3][4] Its molecular architecture, featuring a phenolic hydroxyl group and two bromine atoms on the aromatic ring, offers multiple sites for chemical modification.[1][2] However, these same functional groups influence its stability when subjected to heat.

Thermal stability is not merely a data point on a safety sheet; it is a critical process parameter that dictates:

  • Maximum Reaction Temperature: Defining the upper limit for synthetic reactions without risking degradation and the formation of impurities.

  • Storage and Handling Protocols: Establishing safe conditions to prevent decomposition over time.[5][6][7]

  • Purification Methods: Informing choices for purification techniques like distillation or melt crystallization.

  • Safety and Hazard Mitigation: Predicting the potential for thermal runaway events and the release of hazardous decomposition products, such as hydrogen bromide.[8]

This guide will elucidate the theoretical underpinnings of its decomposition, provide field-proven experimental protocols for its characterization, and translate the resulting data into practical, actionable insights.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior. These properties provide context for the interpretation of analytical data.

PropertyValueSource
CAS Number 13979-81-2[9][10][11]
Molecular Formula C₇H₆Br₂O[9][10]
Molecular Weight 265.93 g/mol [9][10]
Appearance White to off-white or crystalline powder[6]
Melting Point 106 - 110 °C[6]
Purity (Typical) >95-97%[6][12]

Theoretical Framework of Thermal Decomposition

The thermal degradation of this compound is a complex process governed by the relative strengths of its covalent bonds. The presence of bromine atoms, a hydroxyl group, and a methyl group on the benzene ring creates several potential decomposition pathways.

  • Weakest Link Hypothesis: The C-Br bonds are typically the most labile and susceptible to homolytic cleavage at elevated temperatures, which can initiate radical chain reactions.

  • Influence of the Hydroxyl Group: The phenolic -OH group can participate in dehydration reactions or influence the electronic structure of the ring, affecting the stability of adjacent C-Br bonds.

  • Atmospheric Effects:

    • Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition will primarily proceed through pyrolysis, involving bond scission and rearrangement, leading to the formation of char and various volatile organic fragments.[13]

    • Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative degradation pathways. This typically occurs at lower temperatures than pyrolysis and involves the formation of oxides of carbon (CO, CO₂) and water, alongside brominated species.[13] The process is often highly exothermic.

Hazardous decomposition products can include corrosive and toxic gases like carbon monoxide, carbon dioxide, and hydrogen halides (HBr).[8]

Key Analytical Methodologies: TGA and DSC

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive profile of thermal stability.[14] TGA tracks mass changes with temperature, while DSC measures the associated energy changes (heat flow).[15][16][17]

Thermogravimetric Analysis (TGA)

TGA quantifies the mass loss of a sample as it is heated at a controlled rate.[18] This directly reveals the temperatures at which the material decomposes and volatilizes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[19][20] It is invaluable for identifying melting, crystallization, phase transitions, and the exothermic or endothermic nature of decomposition.[15]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce reliable and reproducible data. The causality behind key parameter choices is explained to ensure a deep understanding of the methodology.

Diagram: Thermal Stability Assessment Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain 3,5-Dibromo- 4-methylphenol Sample Grind Grind to Homogenous Powder (if needed) Sample->Grind Dry Dry under Vacuum to Remove Solvents Grind->Dry DSC Perform DSC Analysis (Inert Atmosphere) Dry->DSC TGA_N2 Perform TGA Analysis (Inert Atmosphere) Dry->TGA_N2 TGA_Air Perform TGA Analysis (Oxidative Atmosphere) Dry->TGA_Air Interpret_DSC Determine Melting Point (Tm) & Decomposition Exotherm DSC->Interpret_DSC Interpret_TGA Determine Onset Temp (Tonset) & Char Yield TGA_N2->Interpret_TGA TGA_Air->Interpret_TGA Compare Compare N2 vs. Air Decomposition Profiles Interpret_DSC->Compare Interpret_TGA->Compare Report Generate Stability Report & Safe Handling Guidelines Compare->Report

Caption: Workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, homogenous this compound powder into an alumina crucible.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. Alumina crucibles are inert at high temperatures.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (Nitrogen or Air) at a flow rate of 50 mL/min for at least 15 minutes to ensure a consistent atmosphere.

    • Rationale: A controlled atmosphere is critical. Nitrogen reveals the inherent thermal stability (pyrolysis)[17], while air reveals susceptibility to oxidative degradation[17].

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard practice that balances resolution and experimental time. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[19]

  • Data Analysis: Record the mass loss versus temperature curve. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperature of maximum decomposition rate (Tₚₑₐₖ) from the derivative curve, and the final residual mass percentage.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Rationale: Hermetically sealed pans are crucial to prevent mass loss due to sublimation or evaporation before the melting or decomposition point is reached, which would invalidate the heat flow measurement.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge with Nitrogen at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Rationale: The temperature range is selected to encompass the melting point and the initial stages of decomposition, as identified by TGA.

  • Data Analysis: Record the heat flow versus temperature curve. Determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ). Identify any exothermic events post-melting that indicate decomposition.

Data Interpretation and Practical Implications

The data obtained from TGA and DSC analyses must be synthesized to build a complete stability profile.

Table of Expected Thermal Properties
ParameterAtmosphereExpected ValueSignificance
Melting Point (Tₘ) Nitrogen~108 °CConfirms identity and purity; defines the transition to the liquid phase.
Enthalpy of Fusion (ΔHբ) NitrogenVariesEnergy required to melt the solid; useful for purity analysis.
TGA Onset (Tₒₙₛₑₜ) Nitrogen~200 - 250 °CThe temperature at which significant pyrolytic degradation begins. This is a critical upper limit for handling in an inert environment.
TGA Onset (Tₒₙₛₑₜ) Air~180 - 220 °CThe temperature at which oxidative degradation begins. Typically lower than in an inert atmosphere.
DSC Decomposition Nitrogen>220 °C (Exotherm)Indicates that the decomposition process releases energy, posing a risk of thermal runaway if not controlled.
Char Residue @ 600°C Nitrogen15 - 25 %The amount of non-volatile carbonaceous material left after pyrolysis.
Char Residue @ 600°C Air< 5 %In an oxidative atmosphere, the material is expected to decompose more completely.

Diagram: Interpreting Thermal Data

G cluster_analysis Analysis & Correlation cluster_implications Practical Implications Data Raw TGA & DSC Data Tm Low Melting Point (~108°C) Data->Tm Tonset_Air Lower T-onset in Air (~200°C) Data->Tonset_Air Tonset_N2 Higher T-onset in N2 (~230°C) Data->Tonset_N2 Exotherm Decomposition is Exothermic Data->Exotherm Storage Store in cool, dry place away from heat sources. Tm->Storage Handling Avoid heating above 180°C. Use inert atmosphere for high-temp reactions. Tonset_Air->Handling Tonset_N2->Handling Safety Potential for thermal runaway above decomposition temp. Ventilate for HBr fumes. Exotherm->Safety

Caption: Logical flow from analytical data to practical safety guidelines.

Actionable Insights for Laboratory and Process Chemistry
  • Storage: The compound is a stable solid at ambient temperatures. It should be stored in a cool, dry, well-ventilated area away from direct heat and strong oxidizing agents.[5][21][22]

  • Handling: As a combustible solid and a known skin and eye irritant, appropriate personal protective equipment (gloves, safety goggles) must be worn.[5][10][12] Avoid creating dust. All heating operations should be conducted in a well-ventilated fume hood.

  • Process Safety: The key takeaway is the onset of decomposition. For any reaction involving this compound, the process temperature should be kept well below its Tₒₙₛₑₜ, especially in the presence of air or other oxidizers. If a reaction must be run at higher temperatures (e.g., >180 °C), a nitrogen or argon atmosphere is strongly recommended to suppress oxidative decomposition. The exothermic nature of the decomposition highlights the need for excellent temperature control to prevent a runaway reaction.

Conclusion

The thermal stability of this compound is robust under standard storage and handling conditions. However, it undergoes significant decomposition at elevated temperatures, with degradation commencing at a lower temperature in an oxidative atmosphere compared to an inert one. The primary thermal hazards are the onset of an exothermic decomposition above approximately 200 °C and the potential release of hazardous byproducts. By employing the analytical techniques of TGA and DSC as outlined in this guide, researchers and drug development professionals can precisely determine the safe operating envelope for this valuable compound, ensuring both the integrity of their scientific work and the safety of their laboratory environment.

References

Navigating the Synthesis and Handling of 3,5-Dibromo-4-methylphenol: A Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in work with 3,5-Dibromo-4-methylphenol. It moves beyond standard safety data sheets to provide a deeper understanding of the causality behind safety protocols and handling procedures, grounded in the physicochemical properties and toxicological profile of halogenated phenols. The objective is to foster a proactive safety culture through informed and meticulous laboratory practices.

Compound Profile and Physicochemical Characteristics

This compound, also known as 3,5-Dibromo-p-cresol, is a brominated aromatic organic compound.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment. These characteristics dictate its behavior in various experimental settings and inform the necessary safety precautions.

PropertyValueSource
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [1]
Appearance White to gray powder[2]
CAS Number 13979-81-2[1]
Flash Point > 110 °C (> 230 °F)[2]

The solid, powdered nature of this compound necessitates careful handling to avoid the generation of dust, which can be easily inhaled or spread, increasing the risk of exposure.[2][3]

Hazard Identification and Toxicological Insights

This compound is classified as a hazardous substance, primarily due to its irritant properties.[1][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of bromine atoms on the phenol ring can influence its toxicological profile. Halogenated phenols, as a class, can exhibit toxicity through various mechanisms. While specific mechanistic data for this compound is not extensively detailed in readily available literature, the known effects of phenols and halogenated aromatics suggest that irritation is a primary concern. The phenolic hydroxyl group can be corrosive to tissues, and the aromatic ring can interact with biological macromolecules.[5]

It is crucial to treat this compound with the recognition of "having unknown hazards and toxicity," as the full extent of its long-term effects may not be fully elucidated.[6] All handling should be performed by personnel with specialized knowledge and experience.[6]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, starting with engineering solutions to minimize exposure, followed by the diligent use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the dry powder, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of airborne particles.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential vapors or dust.[2]

  • Designated Work Area: Establish a clearly marked and designated area for working with this compound to prevent cross-contamination.[3]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working in the laboratory.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: The choice of gloves is critical. While nitrile gloves are commonly used in laboratory settings and offer splash protection, for more direct or prolonged handling of phenols, more robust materials are recommended.[9][10]

    • For incidental contact (e.g., handling a sealed container): A single pair of standard nitrile gloves may be sufficient.

    • For direct handling of the powder or solutions: Double-gloving with nitrile gloves is a good practice. For extended procedures or when handling larger quantities, consider using thicker, chemical-resistant gloves such as butyl rubber or laminate film (e.g., Silver Shield®), as these generally offer better protection against phenols.[9][11]

    • Important: Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.[3]

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a significant risk of splashes, a chemically resistant apron is also recommended.[8]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for dust generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling Procedures
  • Avoid Dust Generation: When weighing or transferring the powder, do so carefully to minimize the creation of dust.[2] Using a balance inside a fume hood or a powder-containment enclosure is best practice.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Phenols can be oxidized by strong oxidizing agents to form quinones.[4][13] This reaction can be exothermic and may produce hazardous byproducts.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area.[2]

  • Segregation: Store away from incompatible materials as mentioned above.[2]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] For significant exposure to phenols, decontamination with polyethylene glycol (PEG) 300 or 400, if available, can be more effective than water alone.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn (including respiratory protection if necessary).

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2]

    • Decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final wipe-down. All cleaning materials should be disposed of as hazardous waste.[9]

  • Major Spill (outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert nearby personnel.[9]

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]

    • If safe to do so, and you are trained, you can cover the spill with an absorbent material to prevent further spread.[14]

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Hazards from Combustion: During a fire, irritating and toxic gases, including carbon oxides and hydrogen bromide, may be generated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix with non-halogenated waste streams.[7]

  • Containerization: Collect all waste materials (the compound itself, contaminated labware, and cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[6][7] Never dispose of this chemical down the drain.[7]

Visualizing Safety Workflows

Chemical Hazard Overview

cluster_chemical This compound cluster_hazards Primary Hazards chem This compound CAS: 13979-81-2 hazards Skin Irritant Eye Irritant Respiratory Irritant chem:name->hazards Leads to

Caption: GHS hazard classifications for this compound.

Risk Mitigation Workflow

start Handling this compound eng_controls Engineering Controls (Fume Hood, Ventilation) start->eng_controls ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe handling Safe Handling Protocols (Avoid Dust, Hygiene) eng_controls->handling ppe->handling storage Proper Storage (Sealed, Cool, Dry, Segregated) handling->storage end Safe Laboratory Operation storage->end

Caption: A workflow for mitigating risks associated with handling the compound.

Emergency Response Decision Tree

emergency Emergency Event spill Spill emergency->spill exposure Personal Exposure emergency->exposure fire Fire emergency->fire spill_size Spill Size? spill->spill_size exposure_type Exposure Route? exposure->exposure_type fire_action Use Appropriate Extinguisher (CO2, Dry Chemical) fire->fire_action minor_spill Minor Spill: - Use Spill Kit - Decontaminate Area spill_size->minor_spill Minor major_spill Major Spill: - Evacuate Area - Call EHS spill_size->major_spill Major skin_eye Skin/Eye Contact: - Flush with Water/PEG - Seek Medical Aid exposure_type->skin_eye Dermal/Ocular inhalation Inhalation: - Move to Fresh Air - Seek Medical Aid exposure_type->inhalation Respiratory

Caption: Decision-making process for different emergency scenarios.

References

An In-Depth Technical Guide to the Purity Analysis of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity analysis of 3,5-Dibromo-4-methylphenol (DBMP), a key intermediate in various chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the purity and identity of such starting materials is a foundational requirement for reproducible results, process control, and regulatory compliance. This document moves beyond rote protocols to explain the scientific rationale behind the selection of orthogonal analytical techniques, enabling a robust and self-validating approach to quality assessment.

Introduction: The Imperative for Purity

This compound, also known as 3,5-Dibromo-p-cresol, is a halogenated aromatic compound. Its utility as a building block is predicated on its defined structure and high purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts into a synthesis stream. Therefore, a multi-faceted analytical strategy is not merely recommended; it is essential. This guide outlines an orthogonal approach, leveraging the strengths of different analytical techniques to build a complete and trustworthy purity profile.

Physicochemical Properties & Predicted Impurity Profile

A thorough analysis begins with understanding the target molecule and its likely contaminants, which are often related to the synthetic route.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13979-81-2[1][2][3]
Molecular Formula C₇H₆Br₂O[1][3]
Molecular Weight 265.93 g/mol [1][3]
Melting Point 105-110 °C[4]
Boiling Point 280-286 °C[4]
Appearance White to off-white crystalline powder[4]
Synthetic Pathway and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of p-cresol (4-methylphenol).[5] The hydroxyl group of p-cresol is a highly activating, ortho, para-directing group, making the benzene ring highly susceptible to bromination.[6][7] This reactivity, while efficient, can also lead to a range of process-related impurities if the reaction conditions are not precisely controlled.

Caption: Synthesis of DBMP and formation pathways for key process-related impurities.

Table 2: Predicted Process-Related Impurities

Impurity NameOriginRationale
p-CresolUnreacted Starting MaterialIncomplete reaction.
3-Bromo-4-methylphenolIntermediate/ByproductMono-bromination product.
2,5-Dibromo-4-methylphenolIsomeric ByproductAlternative bromination pattern.
2,3,5-Tribromo-4-methylphenolOver-brominationReaction with excess bromine.

Orthogonal Analytical Methodologies

No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed. For DBMP, a combination of chromatography for separation and spectroscopy for identification is the gold standard.

Chromatographic Purity: Reversed-Phase HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic molecules like DBMP. A reversed-phase method is chosen because the C18 stationary phase provides excellent separation for moderately polar to nonpolar aromatic compounds based on their hydrophobicity. Impurities such as the less brominated (more polar) p-cresol and monobromo-cresol will elute earlier, while the target DBMP and any over-brominated (less polar) impurities will be retained longer, allowing for effective separation and quantification. This methodology is consistent with general principles for analyzing phenols outlined by various sources.[8][9][10]

Caption: Standard workflow for the HPLC purity analysis of DBMP.

Trustworthiness: Self-Validating Protocol

The following protocol incorporates system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621>, ensuring the analytical system is performing correctly before sample analysis.[11][12][13][14]

Experimental Protocol: HPLC Purity Determination

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 285 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a ~0.1 mg/mL solution of this compound reference standard in a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare a ~0.1 mg/mL solution of the test sample in the same diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five replicate times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the five replicates must be ≤ 2.0%. The tailing factor for the DBMP peak should be between 0.8 and 1.5.

  • Procedure:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the Standard Solution.

    • Inject the Sample Solution in duplicate.

  • Calculation:

    • Determine the purity by area percent normalization.

    • Purity (%) = (Area of DBMP Peak / Total Area of All Peaks) x 100.

    • Identify and report any impurities exceeding 0.10%.

Orthogonal Check: Gas Chromatography (GC-MS)

Expertise & Causality: To confirm the purity results from HPLC and to identify unknown impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an invaluable orthogonal technique.[15][16] GC separates compounds based on their volatility and interaction with the stationary phase. For phenolic compounds, there can be a risk of peak tailing due to interaction with the silanol groups in the column. However, for a relatively simple molecule like DBMP, a non-polar column often provides adequate chromatography. The key advantage is the mass spectrometer detector. It provides mass-to-charge ratio data, which is crucial for confirming the identity of the main peak and tentatively identifying impurities based on their fragmentation patterns and, critically, the distinct isotopic signature of bromine atoms.[15][17]

Experimental Protocol: GC-MS Identity and Impurity Identification

  • Chromatographic System:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.

  • Data Interpretation:

    • Identity Confirmation: The mass spectrum of the main peak should correspond to DBMP. Look for the molecular ion (M+) cluster around m/z 264, 266, and 268, showing the characteristic ~1:2:1 pattern for a molecule with two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

    • Impurity Identification: Analyze the mass spectra of smaller peaks. For example, unreacted p-cresol would show a molecular ion at m/z 108. Monobromo-cresol would show a cluster around m/z 186/188. Tribromo-cresol would show a cluster around m/z 342/344/346/348.

Spectroscopic Identity Confirmation

While chromatography separates components, spectroscopy confirms the molecular structure of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.[18][19] The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of the carbon signals, create a unique fingerprint of the molecule. For this compound, the expected spectra are simple and diagnostic.

  • ¹H NMR: The high symmetry of the molecule leads to a highly predictable spectrum.[18][19]

    • A singlet for the two equivalent aromatic protons (H-2 and H-6).

    • A singlet for the three methyl protons (CH₃).

    • A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O for confirmation.[18]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • The carbon bearing the hydroxyl group (C-1) will be significantly downfield.[19][20]

    • The two equivalent bromine-bearing carbons (C-3 and C-5) will appear as a single signal.

    • The two equivalent aromatic CH carbons (C-2 and C-6) will appear as a single signal.

    • The carbon bearing the methyl group (C-4).

    • The methyl carbon (CH₃).

Method Validation and Trustworthiness

All analytical methods used for quality control must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[21][22][23][24] Validation demonstrates that a method is suitable for its intended purpose by assessing parameters like:

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: Proportionality of the signal to the concentration of the analyte.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

Conclusion: A Synthesis of Evidence

The purity analysis of this compound is a clear example of the necessity for a rigorous, evidence-based approach in chemical quality control. By integrating the separatory power of orthogonal chromatographic techniques like HPLC and GC with the definitive structural confirmation from MS and NMR, a complete and trustworthy profile of the material can be established. This multi-faceted strategy, grounded in established scientific principles and validated according to international standards, ensures that the material meets the high-quality specifications required for its use in research and development.

References

3,5-Dibromo-p-cresol fundamental characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-p-cresol: Core Characteristics and Applications

Introduction

3,5-Dibromo-p-cresol, also known as 3,5-Dibromo-4-methylphenol, is a halogenated aromatic organic compound. As a derivative of p-cresol, it serves as a versatile intermediate and building block in organic synthesis.[1] Its structure, featuring a phenol group and two bromine atoms on the aromatic ring, provides multiple reactive sites for constructing more complex molecules. This guide offers a comprehensive overview of the fundamental characteristics, synthesis, reactivity, and applications of 3,5-Dibromo-p-cresol, with a focus on its relevance to researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

The core physical and chemical properties of 3,5-Dibromo-p-cresol are summarized below. These characteristics are fundamental for its handling, storage, and application in experimental design.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 3,5-Dibromo-p-cresol, this compound[1][2]
CAS Number 13979-81-2[1][2]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][2]
Appearance White to orange to green powder or crystals[1]
Melting Point 106.0 to 110.0 °C
Purity Typically >95.0% (by GC)[1]

Synthesis and Manufacturing

The primary industrial synthesis of 3,5-Dibromo-p-cresol involves the direct electrophilic bromination of p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the p-cresol ring are ortho-, para-directing activators. Since the para position is blocked by the methyl group, bromine substitutes at the two ortho positions.

The causality behind the experimental choices in this synthesis is critical for achieving high yield and purity. The reaction is highly exothermic; therefore, controlled temperature is essential to prevent over-bromination and the formation of byproducts like tetrabromo derivatives. The choice of solvent, such as acetic acid or o-dichlorobenzene, can further improve the reaction's selectivity and yield.[3]

SynthesisWorkflow PCresol p-Cresol Reaction Electrophilic Aromatic Substitution PCresol->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product 3,5-Dibromo-p-cresol Reaction->Product Control Controlled Temp. (20-25°C) Control->Reaction Purification Purification (Crystallization) Product->Purification FinalProduct High-Purity 3,5-Dibromo-p-cresol Purification->FinalProduct

Caption: Synthesis workflow for 3,5-Dibromo-p-cresol.

Experimental Protocol: Synthesis of 3,5-Dibromo-p-cresol

This protocol is a representative method adapted from literature procedures for the selective dibromination of p-cresol.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: Dissolve p-cresol (1 mole) in glacial acetic acid.

  • Bromination: Cool the solution to 20-25°C using an ice bath. Slowly add bromine (2 moles) dropwise from the dropping funnel while maintaining the temperature within the specified range. The slow addition is crucial to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into crushed ice/water. The crude 3,5-Dibromo-p-cresol will precipitate as a solid.

  • Purification: Filter the solid product, wash it with cold water to remove residual acid and salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Validation: Dry the purified crystals under vacuum. Confirm the product's identity and purity using melting point analysis, NMR spectroscopy, and GC. A yield of 96-99% can be achieved under optimized conditions.

Key Chemical Reactions

The utility of 3,5-Dibromo-p-cresol lies in its capacity to undergo further transformations, making it a valuable intermediate. The bromine atoms serve as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the phenolic hydroxyl group can be alkylated or otherwise modified.

A significant application is its role as a precursor in the synthesis of syringaldehyde, an important intermediate for the antibacterial drug trimethoprim. This transformation involves a key methoxylation step.

SyringaldehydeSynthesis cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product Synthesis DBPC 3,5-Dibromo-p-cresol Methoxylation Methoxylation DBPC->Methoxylation DMPC 3,5-Dimethoxy-p-cresol Methoxylation->DMPC Reagents Sodium Methoxide CuCl Catalyst Reagents->Methoxylation Oxidation Oxidation of Methyl Group DMPC->Oxidation Syringaldehyde Syringaldehyde Oxidation->Syringaldehyde

Caption: Reaction pathway from 3,5-Dibromo-p-cresol to Syringaldehyde.

Further Reactions:
  • O-Methylation: The phenolic hydroxyl can be methylated to yield 3,5-dibromo-4-methoxytoluene (DBMT). This step is often performed prior to methoxylation of the aryl bromides to improve the ease of separation and purification of subsequent products.[4]

  • Oxidation: The methyl group can be oxidized to an aldehyde, as demonstrated in the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde.[3][5] This process typically involves side-chain bromination followed by hydrolysis.[3][5]

  • Cross-Coupling Reactions: While not extensively documented for 3,5-Dibromo-p-cresol itself, the analogous compound 3,5-dibromo-4-methoxybenzoic acid is a substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6] This suggests that 3,5-Dibromo-p-cresol is a viable candidate for similar C-C and C-N bond-forming reactions, enabling the introduction of diverse functionalities at the 3 and 5 positions.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of 3,5-Dibromo-p-cresol. A multi-technique approach ensures a comprehensive analysis.

  • Gas Chromatography (GC): GC is a primary method for assessing the purity of 3,5-Dibromo-p-cresol, often used with a flame ionization detector (FID).[1] It can effectively separate the product from starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for purity analysis and reaction monitoring.[7] Phenyl columns may offer alternative selectivity compared to standard C18 columns for separating cresol isomers and their derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum would characteristically show a singlet for the methyl protons, a singlet for the two equivalent aromatic protons, and a singlet for the hydroxyl proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the phenol and C-Br stretches.

AnalyticalWorkflow cluster_Purity Purity Assessment cluster_Structure Structural Confirmation Sample Sample of 3,5-Dibromo-p-cresol GC Gas Chromatography (GC) Sample->GC HPLC HPLC Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Purity_Result Purity_Result GC->Purity_Result >95% HPLC->Purity_Result Peak Integrity Structure_Result Structure_Result NMR->Structure_Result Correct Shifts & Integration IR->Structure_Result Functional Groups (O-H, C-Br)

Caption: Conceptual workflow for analytical characterization.

Safety and Toxicology

3,5-Dibromo-p-cresol requires careful handling due to its potential hazards. It is classified as causing skin and serious eye irritation.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust.[9]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • First Aid: In case of contact with skin, wash with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] Seek immediate medical attention if symptoms persist or in case of ingestion.

While specific toxicity data for 3,5-Dibromo-p-cresol is limited, data on the parent compound, p-cresol, indicates that it is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[11][12] The toxicity of p-cresol is linked to its ability to denature proteins and, metabolically, to form reactive quinone methide intermediates that deplete glutathione and bind to proteins.[13] It is prudent to assume that the dibrominated derivative possesses significant toxicity and should be handled accordingly.

References

Methodological & Application

Synthesis of Flame-Retardant Polymers Utilizing 3,5-Dibromo-4-methylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and professionals in materials development with a comprehensive overview and detailed protocols for the synthesis of flame-retardant polymers incorporating 3,5-Dibromo-4-methylphenol. The inclusion of this brominated phenolic monomer imparts enhanced fire-resistant properties to the resulting polymers, a critical attribute for materials used in electronics, construction, and transportation. This document elucidates the underlying chemical principles, offers step-by-step synthetic procedures for creating flame-retardant polycarbonates, and discusses the characterization and performance of these advanced materials.

Introduction: The Imperative for Advanced Flame-Retardant Polymers

The pervasive use of polymeric materials in modern society necessitates the integration of effective flame-retardant properties to enhance safety and meet stringent regulatory standards.[1] Polymers, being organic in nature, are inherently combustible, and their widespread application increases fire risk and hazard.[1] Flame retardants are crucial additives that slow down the combustion process, reduce smoke emission, and prevent dripping, thereby increasing the escape time in the event of a fire.[1]

Halogenated compounds, particularly those containing bromine and chlorine, have long been recognized for their high efficiency as flame retardants.[2][3] Brominated flame retardants (BFRs) are particularly effective and versatile, offering a favorable balance of performance, processability, and cost.[1] They function primarily through a vapor phase inhibition mechanism, where the release of bromine radicals upon heating interrupts the chemical chain reactions of combustion in the flame.[4]

This compound (also known as 3,5-Dibromo-p-cresol) is a valuable monomer for the synthesis of inherently flame-retardant polymers. By incorporating the bromine atoms directly into the polymer backbone, this "reactive" approach offers advantages over "additive" flame retardants, such as permanence and the prevention of leaching, which can be an environmental concern.[5] This guide will focus on the synthesis of flame-retardant polymers derived from this key building block.

Mechanistic Insights: How Brominated Phenols Impart Flame Retardancy

The efficacy of this compound as a flame-retardant building block stems from the high bromine content and its strategic placement on the aromatic ring. During a fire, the heat causes the polymer to decompose (pyrolysis), releasing flammable gases.[1] The carbon-bromine bonds in the polymer backbone are relatively weak and break at elevated temperatures, releasing bromine radicals (Br•).

These bromine radicals act as scavengers in the gas phase, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[4] This quenching of the fire's chemical engine reduces the heat feedback to the polymer, slowing down pyrolysis and flame spread.[1]

Additionally, some brominated compounds can promote the formation of a protective char layer on the polymer surface during combustion.[4] This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.[1][6]

Synthetic Pathways: Creating Flame-Retardant Polymers

This compound can be incorporated into various polymer architectures, including polycarbonates, polyesters, and polyethers, through standard polymerization techniques. This guide will provide a detailed protocol for the synthesis of a flame-retardant polycarbonate, a widely used engineering thermoplastic.

Synthesis of a Flame-Retardant Polycarbonate via Interfacial Polycondensation

Interfacial polycondensation is a robust method for synthesizing polycarbonates from dihydric phenols and a phosgene derivative. In this protocol, we will use bisphenol A as a co-monomer to achieve a balance of properties, with this compound providing the flame retardancy.

Core Reaction:

Where Ar represents the bisphenol A moiety and Ar(Br₂) represents the this compound moiety.

dot

Caption: Workflow for Interfacial Polycondensation.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound265.93[7]13.3 g0.05
Bisphenol A228.2911.4 g0.05
Sodium Hydroxide40.008.8 g0.22
Triphosgene296.7510.9 g0.0367
Benzyltriethylammonium Chloride227.770.5 g0.0022
Dichloromethane-200 mL-
Deionized Water-200 mL-
Methanol-500 mL-
Hydrochloric Acid (1 M)-100 mL-

Procedure:

  • Preparation of the Aqueous Phase: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (13.3 g, 0.05 mol), bisphenol A (11.4 g, 0.05 mol), and sodium hydroxide (8.8 g, 0.22 mol) in deionized water (200 mL). Add the phase transfer catalyst, benzyltriethylammonium chloride (0.5 g).

  • Preparation of the Organic Phase: In a separate beaker, dissolve triphosgene (10.9 g, 0.0367 mol) in dichloromethane (200 mL). Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Vigorously stir the aqueous phase while slowly adding the organic phase from the dropping funnel over a period of 30 minutes at room temperature.

  • Polymerization: Continue stirring vigorously for 2-3 hours at room temperature to ensure complete polymerization. The viscosity of the organic layer will increase significantly.

  • Work-up:

    • Stop stirring and allow the layers to separate in a separatory funnel.

    • Collect the viscous organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (100 mL) and then with deionized water (3 x 100 mL) to remove unreacted monomers and salts.

    • Slowly pour the polymer solution into a beaker containing methanol (500 mL) with constant stirring to precipitate the polycarbonate as a white, fibrous solid.

  • Purification and Drying:

    • Filter the precipitated polymer and wash thoroughly with methanol.

    • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours to remove residual solvent.

Rationale for Experimental Choices:

  • Triphosgene: A safer, solid alternative to highly toxic phosgene gas. It generates phosgene in situ.

  • Phase Transfer Catalyst: Facilitates the transfer of the phenoxide anions from the aqueous phase to the organic phase to react with the phosgene derivative.

  • Sodium Hydroxide: Deprotonates the phenolic hydroxyl groups to form the more reactive phenoxide anions and neutralizes the HCl byproduct.

  • Vigorous Stirring: Essential for creating a large interfacial area between the two immiscible phases, which is crucial for high molecular weight polymer formation.

  • Precipitation in Methanol: A non-solvent for the polycarbonate, allowing for its isolation and purification from the reaction mixture.

Characterization and Performance Evaluation

The synthesized flame-retardant polycarbonate should be characterized to determine its structure, thermal properties, and flame retardancy.

4.1. Structural and Thermal Analysis:

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm the formation of carbonate linkages and the presence of aromatic bromine groups.Characteristic C=O stretching of carbonate at ~1750 cm⁻¹, C-O stretching at ~1200-1300 cm⁻¹, and C-Br stretching at lower wavenumbers.
¹H and ¹³C NMR Spectroscopy Elucidate the detailed polymer structure and confirm the incorporation of both monomers.Resonances corresponding to the protons and carbons of both the bisphenol A and this compound units.
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weight (e.g., Mn > 10,000 g/mol ) is indicative of successful polymerization.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and char yield of the polymer.[8][9]The onset of decomposition will be observed, and the percentage of material remaining at high temperatures (char yield) provides an indication of condensed-phase flame retardancy.[10]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).The Tg will reflect the polymer's amorphous nature and its upper service temperature.

4.2. Flame Retardancy Testing:

The flame-retardant properties of the synthesized polymer are typically evaluated using standardized tests.

Test MethodDescriptionKey MetricDesired Result
Limiting Oxygen Index (LOI) (ASTM D2863) Measures the minimum oxygen concentration required to support flaming combustion of a material.[11]LOI value (%)A higher LOI value indicates better flame retardancy.[12]
UL-94 Vertical Burn Test A small-scale test that classifies the flammability of plastic materials.[11]V-0, V-1, or V-2 ratingA V-0 rating is the highest classification, indicating that burning stops within 10 seconds on a vertical specimen with no flaming drips.[13]
Cone Calorimetry (ASTM E1354) Measures heat release rate, smoke production, and other fire-related parameters under controlled fire-like conditions.[14]Peak Heat Release Rate (pHRR)A lower pHRR signifies a reduced fire hazard.

Safety and Handling Precautions

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

  • Triphosgene: Highly toxic by inhalation and ingestion. Corrosive. Reacts with water to release toxic gases.

  • Dichloromethane: A suspected carcinogen.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive.

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

The incorporation of this compound into polymer backbones is a highly effective strategy for creating inherently flame-retardant materials. The protocol detailed in this guide for the synthesis of a brominated polycarbonate provides a robust and reproducible method for researchers to produce these advanced polymers. The resulting materials are expected to exhibit excellent thermal stability and flame-retardant properties, making them suitable for a wide range of demanding applications where fire safety is paramount. Further research can explore the synthesis of other polymer types, such as polyethers and polyesters, using this versatile brominated monomer to tailor material properties for specific end-uses.

References

Analytical techniques for characterizing 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3,5-Dibromo-4-methylphenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the analytical characterization of this compound (also known as 3,5-Dibromo-p-cresol), a key intermediate in various synthetic applications. The protocols and insights herein are curated for researchers, quality control analysts, and drug development professionals who require unambiguous structural confirmation and purity assessment. We will explore a multi-technique approach, integrating spectroscopic and chromatographic methods to build a self-validating analytical workflow. Each section explains the rationale behind the chosen technique, provides detailed step-by-step protocols, and presents expected data, ensuring scientific rigor and trustworthiness.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic compound whose utility spans from being a building block in organic synthesis to a potential scaffold in medicinal chemistry. The presence of two bromine atoms significantly influences its reactivity, lipophilicity, and spectroscopic properties. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and consistency of the material, which are critical prerequisites for its application in research and development.

Before delving into advanced analytical protocols, establishing a baseline of its fundamental properties is essential.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3,5-Dibromo-p-cresol[1]
CAS Number 13979-81-2[2]
Molecular Formula C₇H₆Br₂O[2]
Molecular Weight 265.93 g/mol [1][2]
Appearance Off-white to light brown crystalline powder
GHS Hazards Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335)[1][3]

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are foundational for confirming the molecular structure of this compound. They provide direct evidence of functional groups, the carbon-hydrogen framework, and the overall molecular connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Causality: The symmetry of this compound is a key feature that simplifies its NMR spectra. The two bromine atoms are positioned symmetrically with respect to the methyl and hydroxyl groups. This results in chemically equivalent aromatic protons and carbons, leading to fewer signals than would be expected for an unsymmetrical isomer, thus providing a distinct spectral fingerprint.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if the phenolic proton signal is of particular interest as it reduces the rate of proton exchange.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Expected Data & Interpretation

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.3Singlet (s)2HH-2, H-6
Phenolic5.0 - 6.0 (variable)Broad Singlet (br s)1H-OH
Methyl~2.3Singlet (s)3H-CH₃
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Aromatic~150C-4 (bearing -OH)
Aromatic~132C-2, C-6
Aromatic~130C-1 (bearing -CH₃)
Aromatic~110C-3, C-5 (bearing -Br)
Methyl~20-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expertise & Causality: The key functional groups of this compound—the phenolic -OH, aromatic C-H, aromatic C=C, and the C-Br bonds—each absorb IR radiation at characteristic frequencies. The broadness of the O-H stretch is indicative of hydrogen bonding, a typical feature for phenols in the solid state.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and labeled.

Expected Data & Interpretation

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (Broad)O-H StretchPhenolic Hydroxyl
3100 - 3000C-H StretchAromatic
~2920C-H StretchMethyl
1600 - 1450C=C StretchAromatic Ring
~1200C-O StretchPhenolic
700 - 500C-Br StretchAryl Bromide

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and separating it from potential impurities, starting materials, or side-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, with its aromatic ring and bromine atoms, is relatively nonpolar and will be well-retained on a C18 column. A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound with a sharp, symmetrical peak, allowing for accurate quantification of purity.[5][6]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., 70:30 ACN:H₂O) C Filter Both Solutions (0.45 µm filter) A->C B Prepare Sample (1 mg/mL in ACN) B->C D Autosampler (Inject 10 µL) C->D Sample Vial E HPLC Pump C->E Mobile Phase F C18 Column (e.g., 150x4.6 mm, 5 µm) D->F E->F G UV-Vis Detector (Set to 280 nm) F->G H Chromatogram G->H I Integrate Peak Area Calculate % Purity H->I

Caption: HPLC workflow for purity analysis.

Protocol: Reverse-Phase HPLC-UV

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and Water (H₂O), for example, in a 70:30 (v/v) ratio. For improved peak shape, 0.1% formic acid can be added to both solvents.[5] Filter and degas the mobile phase.

  • Standard/Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Prepare working standards and samples by diluting this stock solution.

  • HPLC System Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set at 280 nm.[7]

  • Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all potential impurities.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.

Expertise & Causality: Due to its phenolic nature, this compound is sufficiently volatile for GC analysis. Coupling GC with a Mass Spectrometer provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a molecular fingerprint). This dual confirmation provides exceptionally high confidence in peak identification.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A Dissolve Sample (1 mg/mL in Acetone) B GC Inlet (Split/Splitless) A->B C Capillary Column (e.g., DB-5ms) B->C D MS Interface (Transfer Line) C->D E Mass Spectrometer (EI Source, Quadrupole Analyzer) D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum (of target peak) E->G H Identify Peak (Retention Time + Mass Spectrum) F->H G->H

Caption: GC-MS workflow for identification.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as acetone or ethyl acetate.

  • GC-MS System Parameters:

    • GC Column: A nonpolar capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Interface: Transfer line temperature of 280 °C.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Confirm its identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.

Expected Mass Spectrometry Data

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, caused by the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

m/z (Mass-to-Charge Ratio) Interpretation Expected Relative Intensity Source
266[M]⁺• (with 2 x ⁷⁹Br)~50%[1]
268[M+2]⁺• (with ¹⁷⁹Br, ¹⁸¹Br)100% (Base Peak)[1]
270[M+4]⁺• (with 2 x ⁸¹Br)~50%
187/189[M-Br]⁺Isotopic pattern
185[M-HBr]⁺•Significant fragment[1]

Integrated Analytical Strategy

No single technique provides a complete picture. A robust characterization of this compound relies on the synergistic use of multiple analytical methods.

Integrated_Analysis cluster_start Initial Sample cluster_structure Structural Confirmation cluster_purity Purity & Quantification cluster_result Final Report Sample This compound (Unknown Purity/Identity) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (via GC-MS) Sample->MS HPLC HPLC-UV Sample->HPLC GC GC-FID/MS Sample->GC Report Certificate of Analysis (Identity, Purity, Structure Confirmed) NMR->Report Confirms Structure IR->Report Confirms Structure MS->Report Confirms Structure HPLC->Report Determines Purity GC->Report Determines Purity

Caption: Integrated workflow for comprehensive characterization.

This integrated approach ensures a self-validating system. NMR and IR confirm the structure, MS confirms the molecular weight and key fragments, and HPLC/GC provides an accurate measure of purity. Together, they provide the highest level of confidence required for scientific research and drug development.

References

Application Notes and Protocols for the Bromination of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the experimental setup and execution of the bromination of p-cresol (4-methylphenol). It is intended for an audience of researchers, scientists, and professionals in drug development. This guide covers the underlying chemical principles, detailed step-by-step protocols for both mono- and di-bromination, critical safety procedures, and methods for product analysis and characterization. The protocols are designed to be self-validating, with explanations grounded in established chemical theory to ensure both reproducibility and a deeper understanding of the experimental choices.

Introduction: The Synthetic Utility of Brominated Cresols

p-Cresol is a readily available aromatic building block. Its synthetic value is significantly enhanced through electrophilic aromatic substitution, particularly bromination. The resulting products, 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol, are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, 2,6-dibromo-4-methylphenol serves as a precursor for preservatives and antiseptics.[1] The strategic placement of bromine atoms on the p-cresol ring provides reactive handles for subsequent cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents, making precise control over the bromination process a critical aspect of synthetic design.

Mechanistic Insights: Controlling Regioselectivity

The bromination of p-cresol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it increases the electron density of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself.[2][3] This activation is achieved through the donation of a lone pair of electrons from the oxygen atom into the ring's π-system.

The hydroxyl group is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[2][3] Since the para position in p-cresol is already occupied by a methyl group, electrophilic attack is directed to the two equivalent ortho positions (C2 and C6).

The extent of bromination (mono- vs. di-substitution) is highly dependent on the reaction conditions, particularly the choice of solvent and brominating agent.[2][4]

  • In Polar, Protic Solvents (e.g., water, acetic acid): The phenol's -OH group can ionize to form a highly activated phenoxide ion. This, combined with the solvent's ability to polarize the Br-Br bond, leads to a very fast and often uncontrollable reaction, typically resulting in polysubstitution. Treating phenol with bromine water, for example, famously yields the 2,4,6-tribromophenol precipitate almost instantaneously.[2]

  • In Non-Polar, Aprotic Solvents (e.g., CHCl₃, CCl₄, CH₂Cl₂): The reaction is much more controlled. The solvent does not significantly polarize the bromine molecule, leading to a less reactive electrophile. This allows for the selective formation of monobrominated products.[1][2][5] By carefully controlling stoichiometry and temperature, one can isolate 2-bromo-4-methylphenol in high yield.

Caption: General mechanism for electrophilic bromination of p-cresol.

Critical Safety & Handling Protocols

Hazard Overview: The chemicals used in this procedure are hazardous and must be handled with appropriate precautions.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It is fatal if inhaled and causes severe skin burns and eye damage.[6][7] All manipulations must be performed in a certified chemical fume hood.[8] Have a neutralizing agent, such as 1 M sodium carbonate or sodium thiosulfate solution, readily available for spills.[7]

  • p-Cresol: Toxic and corrosive. Can cause skin burns and is harmful if absorbed through the skin.

  • Chlorinated Solvents (CH₂Cl₂, CHCl₃): Suspected carcinogens and harmful if inhaled or absorbed through the skin.

Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a full-face shield.

  • Heavy-duty chemical-resistant gloves (e.g., Viton or thick nitrile); check breakthrough times.[6]

  • Flame-resistant lab coat.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[6][7][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Inhalation (Bromine): Move the victim to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[6][7]

  • Spill Cleanup: For small bromine spills, cautiously add a solution of sodium carbonate or sodium thiosulfate to neutralize it before absorbing with an inert material and disposing of it as hazardous waste.[7]

Experimental Protocols

The following protocols provide step-by-step instructions for the selective synthesis of either 2-bromo-4-methylphenol or 2,6-dibromo-4-methylphenol.

Caption: General experimental workflow for the bromination of p-cresol.

Protocol 1: Regioselective Synthesis of 2-Bromo-4-methylphenol

This protocol is optimized for monosubstitution by using a non-polar solvent and maintaining a low temperature to moderate the reactivity.[5][11]

Materials & Reagents:

  • p-Cresol (10.81 g, 100 mmol)

  • Dichloromethane (CH₂Cl₂, 150 mL)

  • Bromine (16.0 g, 5.13 mL, 100 mmol)

  • Saturated sodium bicarbonate solution (NaHCO₃, 100 mL)

  • 10% Sodium thiosulfate solution (Na₂S₂O₃, 50 mL)

  • Brine (saturated NaCl solution, 50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (10.81 g, 100 mmol) in 100 mL of dichloromethane.

  • Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.[11]

  • Bromine Addition: In a separate flask, dilute bromine (5.13 mL, 100 mmol) with 50 mL of dichloromethane. Transfer this solution to a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred p-cresol solution over approximately 1 hour. Ensure the internal temperature does not rise above 5°C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting material.

  • Quenching: Slowly add 50 mL of 10% sodium thiosulfate solution to quench any unreacted bromine. The organic layer should become colorless.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation (boiling point ~102-104°C at 20 mmHg) to yield pure 2-bromo-4-methylphenol.[12]

Protocol 2: Synthesis of 2,6-Dibromo-4-methylphenol

This protocol uses an excess of the brominating agent to drive the reaction to completion, yielding the disubstituted product.[1]

Materials & Reagents:

  • p-Cresol (10.81 g, 100 mmol)

  • Chloroform (CHCl₃, 150 mL)

  • Bromine (35.2 g, 11.3 mL, 220 mmol, 2.2 equivalents)

  • Saturated sodium bicarbonate solution (NaHCO₃, 100 mL)

  • 10% Sodium thiosulfate solution (Na₂S₂O₃, 50 mL)

  • Brine (saturated NaCl solution, 50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve p-cresol (10.81 g, 100 mmol) in 100 mL of chloroform in a 500 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (11.3 mL, 220 mmol) in 50 mL of chloroform and place it in a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred p-cresol solution. A persistent red-brown color will indicate the presence of excess bromine.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete disubstitution.

  • Workup & Purification: Follow steps 6-8 from Protocol 1. The crude product will be a solid. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield 2,6-dibromo-4-methylphenol as a white crystalline solid.[1]

Data Summary and Product Characterization

The progress of the reaction and the identity of the final product must be confirmed through analytical techniques.

ParameterProtocol 1: MonobrominationProtocol 2: Dibromination
Target Product 2-Bromo-4-methylphenol2,6-Dibromo-4-methylphenol
p-Cresol (mol) 100 mmol100 mmol
Bromine (mol eq.) 1.02.2
Solvent DichloromethaneChloroform
Temperature -5 to 5°C0°C to Room Temp.
Expected Yield >90%[11][12]>95%
Appearance Colorless to pale yellow liquid/solidWhite crystalline powder[1]
Melting Point ~16°C49-50°C

Analytical Characterization:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of p-cresol and the appearance of the less polar brominated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the product(s). The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br are in ~1:1 abundance).[13][14][15]

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Confirms the structure and regiochemistry of the substitution.

CompoundKey ¹H NMR Signals (δ, ppm)
p-Cresol ~6.9-7.1 (d, 2H, Ar-H), ~6.7-6.8 (d, 2H, Ar-H), ~4.8 (s, 1H, OH), ~2.3 (s, 3H, CH₃)
2-Bromo-4-methylphenol ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.5 (s, 1H, OH), ~2.2 (s, 3H, CH₃)
2,6-Dibromo-4-methylphenol ~7.2 (s, 2H, Ar-H), ~5.7 (s, 1H, OH), ~2.3 (s, 3H, CH₃)

References

Application Notes and Protocols for 3,5-Dibromo-4-methylphenol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Brominated Phenol

3,5-Dibromo-4-methylphenol, a substituted aromatic compound, presents a unique molecular architecture for the development of advanced materials.[1] Its key structural features—a reactive phenolic hydroxyl group, two bromine atoms, and a methyl group on an aromatic ring—make it a compelling building block for high-performance polymers and functional materials. The presence of bromine imparts inherent flame retardancy, a critical attribute in numerous applications, while the phenolic hydroxyl group offers a versatile handle for polymerization and chemical modification.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in materials science. We will explore its application as a monomer for the synthesis of brominated poly(phenylene oxide) and as a reactive intermediate for the creation of flame-retardant epoxy resins. The protocols provided are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in materials synthesis.

PropertyValueSource
CAS Number 13979-81-2[1]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [1]
Appearance Off-white to light brown crystalline solid
Melting Point 104-108 °C
Solubility Soluble in various organic solvents such as alcohols, ketones, and aromatic hydrocarbons.

Application I: Monomer for Brominated Poly(phenylene oxide)s

The structural analogy of this compound to 2,6-disubstituted phenols, such as 2,6-dimethylphenol, suggests its potential as a monomer for the synthesis of poly(phenylene oxide)s (PPOs) through oxidative coupling polymerization. The resulting brominated PPO would be expected to exhibit enhanced thermal stability and flame retardancy due to the presence of bromine atoms in the polymer backbone.

Scientific Rationale: Oxidative Coupling Polymerization

Oxidative coupling polymerization is a step-growth polymerization method that involves the oxidation of monomers to form radicals, which then couple to form larger molecules. In the case of 2,6-disubstituted phenols, the reaction is typically catalyzed by a copper-amine complex in the presence of oxygen. The generally accepted mechanism involves the formation of a phenoxy radical, which can then undergo C-O coupling to form the desired poly(phenylene ether) chain.

Diagram: Proposed Oxidative Coupling of this compound

G Monomer This compound Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation Polymer Poly(3,5-dibromo-4-methyl-1,4-phenylene oxide) Radical->Polymer C-O Coupling Catalyst Cu-Amine Catalyst + O₂ Catalyst->Radical

Caption: Oxidative coupling polymerization of this compound.

Experimental Protocol: Synthesis of Poly(3,5-dibromo-4-methyl-1,4-phenylene oxide)

This protocol is adapted from established methods for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) and should be considered a starting point for optimization.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene, anhydrous

  • Methanol

  • Oxygen gas, high purity

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve CuCl (e.g., 0.1 mmol) and TMEDA (e.g., 1.0 mmol) in anhydrous toluene (e.g., 20 mL). Stir the solution until a clear, light green solution is formed. Rationale: The TMEDA acts as a ligand to solubilize the copper catalyst and form the active catalytic complex.

  • Monomer Addition: To the catalyst solution, add this compound (e.g., 10 mmol).

  • Polymerization: While vigorously stirring, bubble a slow stream of oxygen gas through the reaction mixture. The reaction is typically exothermic, and the color of the solution will change. The polymerization can be monitored by the increase in viscosity of the solution. Continue the reaction for a predetermined time (e.g., 2-4 hours) at a controlled temperature (e.g., 25-50 °C). Rationale: Oxygen is the oxidizing agent that facilitates the formation of phenoxy radicals, initiating the polymerization.

  • Polymer Precipitation: After the desired reaction time, stop the oxygen flow and pour the viscous polymer solution into a large excess of methanol (e.g., 200 mL) with stirring. The polymer will precipitate as a solid. Rationale: Methanol is a non-solvent for the polymer, causing it to precipitate out of the toluene solution.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues. The polymer can be further purified by re-dissolving it in a minimal amount of a good solvent (e.g., chloroform or toluene) and re-precipitating in methanol.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization:

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties using techniques such as:

  • FTIR Spectroscopy: To confirm the formation of the ether linkages and the presence of the aromatic backbone.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymer, which are indicative of its flame retardant properties.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Application II: Reactive Flame Retardant for Epoxy Resins

The phenolic hydroxyl group of this compound allows it to act as a reactive component in the synthesis of epoxy resins. By incorporating this brominated phenol into the epoxy backbone, the resulting material will have inherent flame retardancy, which is often more desirable than using additive flame retardants that can migrate or leach out over time.

Scientific Rationale: Synthesis of Brominated Epoxy Resins

The synthesis of a brominated epoxy resin from this compound typically involves a two-step process. First, the phenol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form a brominated diglycidyl ether. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by a dehydrochlorination step. The resulting brominated epoxy resin can then be cured with a suitable curing agent (e.g., an amine or anhydride) to form a cross-linked thermoset material.

Diagram: Synthesis of a Brominated Epoxy Resin

G Phenol This compound Intermediate Brominated Diglycidyl Ether Intermediate Phenol->Intermediate + NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate EpoxyResin Cured Brominated Epoxy Resin Intermediate->EpoxyResin CuringAgent Curing Agent CuringAgent->EpoxyResin Curing

Caption: General scheme for the synthesis of a cured brominated epoxy resin.

Experimental Protocol: Synthesis of a this compound-based Epoxy Resin

This protocol is adapted from the synthesis of an epoxy resin from a structurally related brominated bisphenol.[2]

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropanol (IPA)

  • Deionized water

  • Round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (e.g., 0.1 mol), epichlorohydrin (e.g., 0.5 mol, a significant excess), and isopropanol (e.g., 50 mL). Rationale: Isopropanol acts as a solvent to facilitate the reaction, and a large excess of epichlorohydrin drives the reaction towards the formation of the diglycidyl ether.

  • Reaction Initiation: Heat the mixture to a controlled temperature, for example, 70 °C, with stirring.

  • Base Addition: Prepare a solution of sodium hydroxide (e.g., 0.2 mol) in deionized water (e.g., 20 mL). Add this solution dropwise to the reaction mixture over a period of about 30 minutes, while maintaining the reaction temperature at 70 °C. Rationale: Sodium hydroxide deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then reacts with epichlorohydrin. It also facilitates the dehydrochlorination step.

  • Reaction Completion: After the addition of the NaOH solution is complete, continue to stir the reaction mixture at 70 °C for an additional period, for instance, 2-3 hours, to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a suitable organic solvent, such as toluene, to dissolve the product.

    • Wash the organic layer sequentially with deionized water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining NaOH, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude brominated epoxy resin.

  • Characterization: The synthesized epoxy resin should be characterized for its epoxy equivalent weight (EEW) using titration methods, and its structure confirmed by FTIR and NMR spectroscopy.

Curing and Property Evaluation:

The synthesized brominated epoxy resin can be cured using a variety of curing agents, such as diamines (e.g., 4,4'-diaminodiphenylmethane) or anhydrides (e.g., phthalic anhydride), by mixing the resin and curing agent in stoichiometric amounts and heating at an appropriate temperature. The resulting cured material can then be evaluated for its:

  • Flame Retardancy: Using tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.

  • Thermal Stability: By Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Including tensile strength, flexural strength, and impact strength.

  • Electrical Properties: Such as dielectric constant and volume resistivity.

Conclusion: A Promising Building Block for High-Performance Materials

This compound is a versatile and valuable monomer for the development of advanced materials with inherent flame retardancy. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to explore its potential in synthesizing novel brominated poly(phenylene oxide)s and high-performance epoxy resins. The ability to tailor the properties of these materials by incorporating this unique brominated phenol opens up new avenues for innovation in fields requiring materials with enhanced safety and performance characteristics.

References

Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-4-methylphenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of 3,5-Dibromo-4-methylphenol

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a disubstituted cresol derivative, stands out as a highly valuable and versatile chemical intermediate.[1][2] Its utility is anchored in its distinct structural features: a nucleophilic phenolic hydroxyl group and two bromine atoms positioned meta to the hydroxyl. This arrangement provides multiple reactive handles for sequential and selective functionalization, making it an indispensable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

The two bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.[4][5] The phenolic hydroxyl group not only influences the electronic properties of the aromatic ring but also presents an opportunity for etherification, esterification, or can be used to direct metallation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind methodological choices, to empower researchers in leveraging this intermediate for synthetic innovation.

Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and safety protocols is a non-negotiable prerequisite for the successful and safe implementation of any chemical intermediate in a research workflow.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 13979-81-2[6][7][8]
Molecular Formula C₇H₆Br₂O[6][7][9]
Molecular Weight 265.93 g/mol [6][7][9]
Melting Point 106°C to 110°C[6]
Appearance White to off-white or brown powder/crystals[2]
IUPAC Name This compound[9]
Synonyms 3,5-Dibromo-p-cresol[6][9]
Hazard Identification and Safe Handling

This compound is classified as an irritant. Adherence to stringent safety measures is essential to minimize risk.[6][9][10]

Hazard StatementDescriptionGHS Classification
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[10][11]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10][11][12] Avoid all skin contact.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[11]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[10][11]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[11]

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary utility of this compound lies in its capacity to undergo selective functionalization at the bromine-substituted carbons. Palladium-catalyzed cross-coupling reactions are the cornerstone of its application, providing reliable pathways to construct new bonds.

G cluster_input Key Intermediate cluster_reactions Key Transformation Pathways cluster_products Resulting Molecular Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira biaryl Biaryl Derivatives suzuki->biaryl amine Di-aryl Amine Derivatives buchwald->amine alkyne Di-alkynyl Derivatives sonogashira->alkyne

Caption: Key synthetic pathways originating from this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in medicinally active compounds.[5] This reaction couples the aryl bromide with an organoboron species, typically an aryl boronic acid, in the presence of a palladium catalyst and a base.

Causality Behind Component Selection:

  • Catalyst: A Pd(0) species is required for the catalytic cycle. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) are commonly used.[5] The choice of phosphine ligands can be tuned to optimize reactivity for specific substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[5]

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is needed. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[5]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of aryl halides with primary or secondary amines.

Causality Behind Component Selection:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is critical; it facilitates the oxidative addition of the aryl bromide and the reductive elimination of the final product, preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol: Double Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 3,5-diaryl-4-methylphenol derivative.

G cluster_workflow Suzuki-Miyaura Workflow Setup 1. Reaction Setup - Add this compound,  aryl boronic acid (2.5 eq.),  Pd catalyst (e.g., Pd(PPh3)4, 5 mol%),  and base (e.g., K2CO3, 3 eq.)  to a Schlenk flask. Solvent 2. Solvent Addition - Evacuate and backfill with Argon. - Add anhydrous solvent (e.g., Dioxane/H2O). Setup->Solvent Heating 3. Reaction - Heat mixture to reflux (e.g., 90-100 °C). - Monitor by TLC or LC-MS. Solvent->Heating Workup 4. Aqueous Work-up - Cool to RT. - Quench with water. - Extract with an organic solvent (e.g., Ethyl Acetate). Heating->Workup Purify 5. Purification - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by flash column chromatography. Workup->Purify

Caption: General workflow for a double Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Aryl boronic acid (2.2 - 2.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 - 4.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes (for extraction and chromatography)

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,5-diaryl-4-methylphenol product.

Protocol: Double Buchwald-Hartwig Amination

This protocol describes the synthesis of a 3,5-bis(amino)-4-methylphenol derivative.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Primary or secondary amine (2.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 3.0 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and economically viable intermediate for creating molecular complexity. Its well-defined reactive sites allow for predictable and high-yielding transformations, particularly through palladium-catalyzed cross-coupling reactions. By understanding the principles behind these reactions and adhering to rigorous safety and experimental protocols, researchers can effectively utilize this building block to accelerate the discovery and development of novel bioactive molecules and functional materials.

References

Application Notes and Protocols for the Spectroscopic Analysis of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-methylphenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug development. Its molecular structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, gives rise to distinct spectroscopic signatures. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical manufacturing. This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of this compound, offering detailed protocols and interpretation insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering of its carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Protocol for Sample Preparation and Data Acquisition:

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]

  • Dissolution: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.[1] Any suspended particles can distort the magnetic field homogeneity, leading to broadened spectral lines. It is recommended to filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[3][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is relatively simple and highly informative. The expected chemical shifts (δ) are summarized in the table below.

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-2, H-6)~7.3Singlet2H
-OHVariable (typically 4-8)Broad Singlet1H
-CH₃~2.3Singlet3H
  • Aromatic Protons (H-2, H-6): The two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet in the aromatic region of the spectrum.[6]

  • Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature.[7] It typically appears as a broad singlet. To confirm its identity, a D₂O exchange experiment can be performed; the -OH peak will disappear from the spectrum upon addition of a drop of deuterium oxide.[8]

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Protocol for Sample Preparation and Data Acquisition:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the required sample concentration.

  • Sample Weighing: Use a higher concentration of the sample, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent and Standard: Follow the same solvent and internal standard procedures as for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C-1 (-OH)~150-155
C-2, C-6~130-135
C-3, C-5 (-Br)~115-120
C-4 (-CH₃)~135-140
-CH₃~20-25
  • C-1 (ipso-Carbon to -OH): The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a lower field.[9]

  • C-2 and C-6: These two equivalent aromatic carbons appear as a single peak.

  • C-3 and C-5 (ipso-Carbons to -Br): The carbons bonded to the bromine atoms are also equivalent.

  • C-4 (ipso-Carbon to -CH₃): The carbon atom attached to the methyl group.

  • -CH₃ Carbon: The methyl carbon appears at a much higher field (upfield) compared to the aromatic carbons.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Sample Preparation and Data Acquisition:

For solid samples like this compound, several preparation methods are available.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[10][11]

    • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Nujol Mull Method:

    • Grind a small amount of the solid sample into a fine powder.

    • Add a drop or two of Nujol (mineral oil) and grind further to create a smooth paste (mull).[12][13]

    • Spread the mull between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent like methylene chloride or acetone.[14]

    • Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[14]

    • Analyze the film directly.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-HStretching3200-3600Broad, Strong
Aromatic C-HStretching3000-3100Medium
Aliphatic C-H (-CH₃)Stretching2850-3000Medium
Aromatic C=CRing Stretching1450-1600Medium to Strong
C-OStretching~1200-1250Strong
C-BrStretching500-600Medium to Strong
  • O-H Stretch: A prominent broad band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group in phenols.[9][15]

  • C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.[16][17][18]

  • C=C Ring Stretches: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the aromatic ring.[17][18][19]

  • C-O Stretch: A strong band around 1220 cm⁻¹ is characteristic of the C-O stretching in phenols.[15]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

G cluster_ir FT-IR Workflow (KBr Pellet) A Grind Sample with KBr (1-2 mg sample, 100-200 mg KBr) B Press into Transparent Pellet A->B C Acquire Spectrum in FT-IR Spectrometer B->C D Data Analysis (Identify Characteristic Absorption Bands) C->D

Caption: Workflow for FT-IR Spectroscopy using the KBr Pellet Method.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of the atoms within the molecule, while FT-IR spectroscopy verifies the presence of key functional groups. The protocols and interpretive guidelines presented in this document are designed to assist researchers in obtaining and analyzing high-quality spectroscopic data, ensuring the identity and purity of this important chemical compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimized protocols. Our goal is to empower you to achieve higher yields and purity in your synthesis endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of this compound.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from p-cresol?

The synthesis of this compound from p-cresol (4-methylphenol) is an electrophilic aromatic substitution reaction.[1][2] The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack by bromine.[3][4] The reaction proceeds in a stepwise manner, with the first bromine atom adding to one of the ortho positions relative to the hydroxyl group. The second bromine atom then adds to the other vacant ortho position to yield the desired 3,5-dibrominated product.

Q2: Why is controlling the stoichiometry of the brominating agent crucial in this synthesis?

Due to the high reactivity of the p-cresol ring, over-bromination is a common side reaction.[1][5] Using an excess of the brominating agent can lead to the formation of 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone and other polybrominated species.[6] Therefore, precise control over the stoichiometry, typically using slightly more than two equivalents of the brominating agent per equivalent of p-cresol, is essential to maximize the yield of the desired dibrominated product while minimizing the formation of these byproducts.

Q3: What is the role of the solvent in the bromination of p-cresol?

The choice of solvent significantly influences the outcome of the reaction. Polar protic solvents like water or acetic acid can enhance the electrophilicity of bromine and increase the reaction rate, but they can also promote the formation of the highly reactive phenoxide ion, leading to over-bromination and the formation of a white precipitate of 2,4,6-tribromophenol.[1][2][5] Non-polar solvents such as carbon disulfide (CS₂), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) are often preferred to achieve better selectivity for the desired dibrominated product by moderating the reactivity.[2][7]

Q4: Are there alternative brominating agents to elemental bromine?

Yes, several alternative brominating agents can be used, often to improve selectivity and safety. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used to control the extent of bromination.[8] Other reagent systems like a combination of potassium bromide (KBr) and potassium bromate (KBrO₃) in an acidic medium can generate bromine in situ, offering better control over the reaction.[9] A novel I(III)-based reagent, PhIOAcBr, prepared from PIDA and AlBr₃, has also been reported for efficient and mild electrophilic bromination of phenols.[10][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of monobrominated or polybrominated byproducts. - Mechanical loss during workup and purification.[12]- Monitor the reaction: Use TLC or GC to track the consumption of starting material and the formation of the product. - Optimize stoichiometry: Carefully control the addition of the brominating agent to be slightly above 2 equivalents. - Control temperature: Perform the reaction at a lower temperature to improve selectivity. - Improve workup: Ensure efficient extraction and minimize transfers.[12]
Formation of Significant Amounts of 2-bromo-4-methylphenol (Monobrominated Product) - Insufficient brominating agent. - Short reaction time.- Increase stoichiometry: Ensure at least 2 equivalents of the brominating agent are used. - Extend reaction time: Continue to monitor the reaction until the starting material and monobrominated intermediate are consumed.
Formation of Tribrominated or Other Polybrominated Byproducts - Excess brominating agent. - Use of a highly polar solvent. - High reaction temperature.- Precise stoichiometry: Use no more than a slight excess of 2 equivalents of the brominating agent. - Change solvent: Switch to a non-polar solvent like dichloromethane or carbon disulfide.[2] - Lower temperature: Conduct the reaction at or below room temperature.[2]
Formation of Isomeric Dibrominated Products While this compound is the major product due to the directing effects of the hydroxyl and methyl groups, minor isomers can form under certain conditions.- Purification: Isomers can often be separated by column chromatography or recrystallization.
Dark-colored Reaction Mixture or Product - Oxidation of the phenol. - Presence of impurities in the starting materials or reagents.- Use purified reagents: Ensure the purity of p-cresol and the brominating agent. - Inert atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Decolorization: Treat the crude product with activated carbon during recrystallization.

Optimized Laboratory Protocol

This protocol is designed to provide a high yield and purity of this compound.

Materials:

  • p-Cresol (4-methylphenol)

  • Elemental Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (containing a solution of sodium thiosulfate to neutralize HBr gas), dissolve p-cresol (1 equivalent) in dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (2.1 equivalents) in dichloromethane. Add the bromine solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and minimize side product formation.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material and the monobrominated intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford pure this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the stepwise electrophilic aromatic substitution mechanism for the formation of this compound from p-cresol.

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product p_cresol p-Cresol mono_bromo 2-Bromo-4-methylphenol p_cresol->mono_bromo + Br₂ - HBr di_bromo This compound mono_bromo->di_bromo + Br₂ - HBr

Caption: Stepwise bromination of p-cresol.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

troubleshooting_workflow start Start Synthesis analyze Analyze Crude Product (TLC, GC, NMR) start->analyze low_yield Low Yield? analyze->low_yield byproducts Byproducts Present? low_yield->byproducts No check_workup Review Workup Procedure: - Efficient Extraction - Minimize Transfers low_yield->check_workup Yes pure_product Pure Product byproducts->pure_product No purify Purification Strategy: - Recrystallization - Column Chromatography byproducts->purify Yes optimize_conditions Optimize Reaction Conditions: - Check Stoichiometry - Adjust Temperature - Extend Reaction Time optimize_conditions->start Retry Synthesis purify->pure_product check_workup->optimize_conditions

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Setup

A typical laboratory setup for the bromination of p-cresol is depicted below.

experimental_setup cluster_setup Experimental Setup condenser Reflux Condenser gas_trap Gas Trap (Na₂S₂O₃ soln) condenser->gas_trap flask Three-Necked Flask (p-Cresol in CH₂Cl₂) condenser->flask dropping_funnel Dropping Funnel (Br₂ in CH₂Cl₂) dropping_funnel->flask stir_plate Magnetic Stir Plate with Ice Bath flask->stir_plate stir_bar Magnetic Stir Bar

Caption: Laboratory setup for controlled bromination.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. As a halogenated phenol, this compound's solubility is influenced by a variety of factors, and this resource will equip you with the knowledge to navigate these complexities in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in water?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of two bromine atoms and a methyl group on the benzene ring significantly increases the molecule's lipophilicity (hydrophobicity). While the hydroxyl (-OH) group can participate in hydrogen bonding with water, the large nonpolar surface area of the rest of the molecule dominates, leading to low solubility in water.[1][2]

Q2: I can't find exact solubility data (e.g., in mg/mL) for this compound in my specific solvent. What should I do?

A2: It is not uncommon for specific quantitative solubility data to be unavailable for specialized reagents. In such cases, a systematic approach is recommended. Begin by consulting qualitative information from supplier documentation, which often indicates general solubility in common solvents. For instance, it is known to be soluble in methanol.[3][4][5] Following this, perform a small-scale solubility test to determine the approximate solubility in your solvent of choice. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a phenol, this compound is a weak acid. In aqueous solutions with a pH above its pKa (predicted to be around 8.36), the hydroxyl group will deprotonate to form the phenolate salt.[3] This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility. Conversely, in acidic or neutral aqueous solutions, the compound will remain in its less soluble, protonated form.

Q4: Can I use heat to dissolve this compound?

A4: Yes, in many cases, gently heating the solvent while dissolving this compound can increase both the rate of dissolution and the amount that can be dissolved. However, it is crucial to be aware of the compound's melting point (105-107°C) and the boiling point of your chosen solvent to avoid decomposition or solvent evaporation.[3][5] Always use gentle heating and be cautious of potential degradation, especially with prolonged exposure to high temperatures. A post-dissolution stability check is recommended.

Q5: Are there any safety concerns I should be aware of when handling this compound, especially when using organic solvents?

A5: Yes, it is important to handle this compound with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using flammable organic solvents, ensure there are no nearby ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems you may encounter with this compound.

Problem Potential Cause Troubleshooting Steps & Explanations
Compound will not dissolve in the chosen solvent. Inappropriate solvent selection: The polarity of the solvent may not be compatible with the lipophilic nature of this compound.1. Consult a solvent polarity chart. Choose a solvent with a polarity that more closely matches that of a substituted phenol. 2. Test a range of solvents. Start with polar aprotic solvents like DMSO or acetone, and polar protic solvents like methanol or ethanol, where solubility is generally higher for phenols.[1][8]
Compound precipitates out of solution over time. Supersaturation: The initial concentration exceeds the equilibrium solubility at the storage temperature. This can happen if the compound was dissolved with heating and then cooled.1. Determine the saturation point at your working temperature. (See protocol below). 2. Prepare a stock solution at a concentration known to be stable. 3. If heating is used for dissolution, allow the solution to cool to room temperature and observe for precipitation before use.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations: Undissolved compound can lead to variability in the actual concentration of the compound in your experiments.1. Visually inspect your stock solution for any particulate matter. If present, filter the solution before use. 2. Consider using a co-solvent system. The addition of a small amount of a good solvent (like DMSO) to your aqueous buffer can significantly improve solubility. 3. For aqueous-based assays, pH adjustment can be a powerful tool. Raising the pH above the pKa will increase solubility.
Difficulty dissolving the compound for a reaction. Reaction solvent is not a good solvent for the starting material. 1. Choose a reaction solvent in which this compound is known to be soluble. 2. If the reaction conditions are compatible, consider using a co-solvent to aid in dissolution. 3. For reactions involving deprotonation of the phenol, the in-situ formation of the more soluble phenolate salt will aid dissolution.

Physicochemical Properties and Expected Solubility Profile

Understanding the fundamental properties of this compound is key to predicting its behavior.

Property Value Source
Molecular Formula C₇H₆Br₂O[9][10][11][12][13]
Molecular Weight 265.93 g/mol [7][9][10][11][13]
Appearance White to off-white crystalline solid[4][14]
Melting Point 105-107 °C[5]
Predicted pKa ~8.36[3]
Expected Qualitative Solubility
Solvent Class Examples Expected Solubility Rationale
Water H₂OInsoluble/Very LowThe large hydrophobic surface area from the brominated benzene ring outweighs the hydrogen bonding capability of the single hydroxyl group.[1]
Polar Protic Solvents Methanol, EthanolHighThe hydroxyl group of the phenol can hydrogen bond with the solvent, and the overall polarity is a good match.[3][4]
Polar Aprotic Solvents DMSO, Acetone, THFHigh to MediumThese solvents can act as hydrogen bond acceptors for the phenolic proton and have appropriate polarity to solvate the molecule.
Nonpolar Solvents Hexane, TolueneLow to InsolubleThe polarity mismatch between the polar hydroxyl group and the nonpolar solvent leads to poor interaction and low solubility.
Aqueous Base Dilute NaOH, NaHCO₃HighDeprotonation of the acidic phenol to form the highly soluble phenolate salt.
Aqueous Acid Dilute HClInsoluble/Very LowThe compound remains in its protonated, less soluble form.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol will help you estimate the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Your chosen solvent(s)

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare a series of vials: Add a pre-weighed amount of this compound to several vials (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg).

  • Add solvent: To each vial, add a fixed volume of the solvent (e.g., 1 mL).

  • Mix thoroughly: Cap the vials tightly and vortex for 2-3 minutes.

  • Equilibrate: Allow the vials to stand at your desired working temperature for at least one hour to reach equilibrium.

  • Observe: Visually inspect each vial for undissolved solid. The highest concentration that shows no visible solid particles provides an estimate of the solubility. For a more accurate determination, you can filter the saturated solution and determine the concentration of the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Preparing a Stock Solution Using a Co-Solvent System

This protocol is useful for preparing a concentrated stock solution that will be diluted into an aqueous medium.

Materials:

  • This compound

  • DMSO (or another suitable water-miscible organic solvent)

  • Aqueous buffer or media

  • Vortex mixer

Procedure:

  • Dissolve in pure co-solvent: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO. Ensure it is fully dissolved.

  • Dilute with aqueous medium: While vortexing, slowly add your aqueous buffer to the DMSO concentrate.

  • Observe for precipitation: If the solution becomes cloudy, you have exceeded the solubility limit in the final co-solvent mixture. You may need to increase the percentage of the co-solvent in your final solution.

  • Final concentration: Aim for a final co-solvent concentration that is compatible with your experimental system (typically ≤1% DMSO for biological assays).

Visualizing Key Concepts

The Impact of pH on Solubility

The following diagram illustrates the equilibrium between the insoluble protonated form and the soluble deprotonated form of this compound in an aqueous environment.

pH_Solubility insoluble This compound (Protonated Form) Low Aqueous Solubility soluble 3,5-Dibromo-4-methylphenolate (Deprotonated Form) High Aqueous Solubility insoluble->soluble  + OH⁻ (High pH > pKa) soluble->insoluble  + H⁺ (Low pH < pKa)

Caption: pH-dependent equilibrium of this compound.

General Workflow for Troubleshooting Solubility

This workflow provides a systematic approach to addressing solubility issues during experimental setup.

Troubleshooting_Workflow start Start: Need to dissolve This compound qual_check Consult Datasheet: Qualitative Solubility Info start->qual_check solvent_select Select Initial Solvent (e.g., Methanol, DMSO) qual_check->solvent_select dissolve_attempt Attempt to Dissolve at Room Temperature solvent_select->dissolve_attempt is_soluble Is it Soluble? dissolve_attempt->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Troubleshoot is_soluble->troubleshoot No gentle_heat Apply Gentle Heat troubleshoot->gentle_heat adjust_ph Adjust pH (for aqueous systems) troubleshoot->adjust_ph is_soluble_heat Is it Soluble? gentle_heat->is_soluble_heat is_soluble_heat->success Yes change_solvent Change Solvent / Use Co-solvent is_soluble_heat->change_solvent No change_solvent->dissolve_attempt adjust_ph->dissolve_attempt

Caption: A systematic workflow for addressing solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromo-4-methylphenol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and successfully synthesize poly(this compound).

Introduction: The Unique Challenges of Polymerizing this compound

The polymerization of this compound presents a unique set of challenges primarily due to the electronic and steric effects of the bromine substituents. Unlike the well-studied polymerization of 2,6-dimethylphenol, the electron-withdrawing nature of the bromine atoms deactivates the phenol ring, potentially leading to slower reaction rates and difficulties in achieving high molecular weight polymers. This guide will address these specific issues, offering scientifically grounded solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and problems encountered when working with this compound polymerization.

Q1: My polymerization of this compound is very slow or not proceeding at all. What are the likely causes?

A1: The slow reactivity of this compound is often attributed to the electron-withdrawing effect of the two bromine atoms on the aromatic ring. This reduces the electron density of the phenoxy radical, making it less nucleophilic and thus slowing down the rate of oxidative coupling. To address this, consider the following:

  • Catalyst Choice: Ensure you are using a highly active catalyst system. While copper-amine complexes are common for phenol polymerization, their effectiveness can be diminished with electron-deficient monomers.[1] Consider exploring more reactive catalyst systems, potentially with modified ligands to enhance catalytic activity.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as excessively high temperatures can lead to side reactions and polymer degradation.

  • Solvent Polarity: The choice of solvent can influence the reaction rate. More polar aprotic solvents can help stabilize charged intermediates and may improve reaction kinetics.

Q2: I am observing a low molecular weight for my poly(this compound). How can I increase the polymer chain length?

A2: Achieving a high molecular weight is a common challenge in polycondensation reactions and is particularly pronounced with less reactive monomers.[2] Key factors to investigate include:

  • Monomer Purity: Impurities in the this compound monomer can act as chain terminators. Ensure your monomer is of high purity (≥99%) by recrystallization or other purification methods if necessary.

  • Stoichiometry: In step-growth polymerization, precise stoichiometric balance is crucial for achieving high molecular weight. This is particularly relevant if considering a copolymerization approach.

  • Efficient Removal of Byproducts: In condensation polymerization, the removal of small molecule byproducts (e.g., water) is essential to drive the reaction towards the formation of longer polymer chains. Ensure your reaction setup allows for efficient removal of these byproducts, for example, by using a Dean-Stark trap or applying a vacuum.

  • Reaction Time: Due to the lower reactivity of the monomer, longer reaction times may be necessary to achieve a high degree of polymerization.

Q3: Are there alternative polymerization methods to oxidative coupling for this monomer?

A3: Yes, for halogenated phenols, the Ullmann condensation presents a viable alternative for forming the aryl ether linkages of the polymer backbone.[1][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenoxide. For polymerization, this would involve a self-condensation of the this compound where one molecule acts as the aryl halide and another as the phenoxide. Key considerations for this method include:

  • Reaction Conditions: Ullmann condensations often require high temperatures (typically >150 °C) and polar aprotic solvents like DMF or NMP.[3]

  • Catalyst System: A copper(I) catalyst, often in combination with a ligand such as phenanthroline or a diamine, is typically employed.

  • Base: A base is required to generate the phenoxide in situ.

Troubleshooting Guides

This section provides more detailed troubleshooting workflows for specific experimental issues.

Problem 1: Low Polymer Yield

Low yields can be frustrating and point to several potential issues in the reaction setup or conditions.

Potential Cause Troubleshooting Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere if air-sensitive). For copper-based catalysts, ensure the correct oxidation state is used or generated in situ.
Incomplete Reaction Monitor the reaction progress over time using techniques like TLC (for monomer consumption) or by taking aliquots for analysis (e.g., NMR, GPC). Extend the reaction time if necessary.
Precipitation of Oligomers The forming polymer may precipitate out of the solution before reaching high molecular weight, effectively stopping the reaction. Try using a solvent in which the polymer is more soluble or increase the reaction temperature.
Side Reactions Unwanted side reactions can consume the monomer without leading to polymer formation. Analyze the reaction mixture for byproducts to identify potential competing pathways.
Problem 2: Polymer Discoloration (Darkening)

A dark-colored polymer can indicate the presence of impurities or degradation products.

Potential Cause Troubleshooting Solution
Oxidation of Phenolic End Groups The phenolic end groups of the polymer chains can be susceptible to oxidation, leading to colored byproducts. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Diphenoquinone Oxidative coupling of phenols can sometimes lead to the formation of colored diphenoquinone byproducts. The choice of catalyst and reaction conditions can influence the selectivity towards C-O versus C-C coupling.
Thermal Degradation Excessively high reaction temperatures can cause the polymer to degrade. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to avoid degradation.
Catalyst Residues Residual catalyst in the final polymer can cause discoloration. Ensure thorough purification of the polymer, for example, by precipitation and washing, or by passing a solution of the polymer through a column of silica gel or alumina.

Experimental Protocols

Below are generalized, step-by-step methodologies for the polymerization of this compound. These should be optimized for your specific experimental setup and goals.

Protocol 1: Oxidative Coupling Polymerization

This protocol is based on the widely used method for poly(phenylene oxide) synthesis, adapted for a less reactive monomer.

  • Monomer Purification: Recrystallize this compound from a suitable solvent (e.g., a mixture of toluene and hexanes) to ensure high purity. Dry the monomer thoroughly under vacuum.

  • Catalyst Preparation: Prepare the copper-amine catalyst in a separate flask under an inert atmosphere. A typical system involves CuCl and a diamine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent like toluene.

  • Polymerization:

    • In a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve the purified this compound in an appropriate solvent (e.g., toluene or chlorobenzene).

    • Heat the solution to the desired reaction temperature (e.g., 60-80 °C).

    • Slowly add the catalyst solution to the monomer solution while bubbling a gentle stream of oxygen or air through the reaction mixture.

    • Monitor the reaction progress. The viscosity of the solution will increase as the polymer forms.

  • Work-up and Purification:

    • Once the desired molecular weight is achieved (or the reaction ceases to progress), terminate the reaction by adding a small amount of a reducing agent (e.g., hydroxylamine) or by bubbling with an inert gas.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum.

Protocol 2: Ullmann Condensation Polymerization

This method offers an alternative route that may be more effective for this electron-deficient monomer.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,10-phenanthroline), and a strong base (e.g., cesium carbonate or potassium carbonate).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Polymerization: Heat the reaction mixture to a high temperature (e.g., 160-200 °C) with vigorous stirring. The reaction progress can be monitored by GPC analysis of aliquots.

  • Purification: After cooling, precipitate the polymer in a suitable non-solvent (e.g., water or methanol). The polymer may require further purification by re-precipitation to remove trapped solvent and salts.

Visualization of Workflows and Concepts

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Work-up & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Catalyst_Preparation Catalyst Preparation Catalyst_Preparation->Reaction_Setup Polymerization_Step Polymerization Reaction_Setup->Polymerization_Step Termination Termination Polymerization_Step->Termination Purification Purification Termination->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the polymerization of this compound.

troubleshooting_workflow Start Low Molecular Weight Observed Check_Purity Monomer Purity >99%? Start->Check_Purity Check_Stoichiometry Stoichiometry Correct? Check_Purity->Check_Stoichiometry Yes Purify_Monomer Purify Monomer Check_Purity->Purify_Monomer No Check_Conditions Reaction Conditions Optimal? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Check_Catalyst Catalyst Active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Optimize Temp/Time Check_Conditions->Optimize_Conditions No Check_Catalyst->Purify_Monomer No Check_Catalyst->Optimize_Conditions Yes Purify_Monomer->Start Adjust_Stoichiometry->Start Optimize_Conditions->Start Use_Fresh_Catalyst Use Fresh Catalyst

Caption: Troubleshooting decision tree for addressing low molecular weight in the final polymer.

Polymer Characterization

Proper characterization of the synthesized poly(this compound) is crucial to confirm its structure and determine its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the aromatic protons and the methyl group protons. The integration of these peaks can provide information about the polymer's end groups.

    • ¹³C NMR: Will provide detailed information about the carbon skeleton of the polymer, confirming the C-O linkages and the substitution pattern on the aromatic rings.

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer.[4][5] A narrow PDI is often indicative of a well-controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, such as the aromatic C-H and C=C stretching vibrations, and the C-O-C ether linkages.

  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) of the amorphous polymer.

References

Preventing degradation of 3,5-Dibromo-4-methylphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 3,5-Dibromo-4-methylphenol (DBMP). This guide is designed for researchers, scientists, and professionals in drug development who utilize DBMP in their experiments. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the integrity of your DBMP supply, preventing degradation and ensuring the reliability of your experimental results.

Understanding the Stability of this compound: A Mechanistic Approach

This compound, a member of the brominated phenol family, is a stable compound under recommended storage conditions. However, like many phenolic compounds, its stability can be compromised by exposure to specific environmental factors, primarily light and oxidizing agents. Understanding the underlying chemical mechanisms of degradation is the first step toward effective prevention.

The primary vulnerabilities of the DBMP molecule are the hydroxyl (-OH) group and the electron-rich aromatic ring. These features make it susceptible to two main abiotic degradation pathways:

  • Oxidative Degradation: The phenolic hydroxyl group can be oxidized, a process that often proceeds via a phenoxy radical intermediate. This can lead to the formation of colored quinone-type compounds.[1][2][3] The presence of atmospheric oxygen or trace oxidizing contaminants can initiate this process. The resulting impurities can interfere with subsequent reactions or analytical measurements.

  • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially in the UV spectrum. Exposure to sunlight or artificial UV light can provide the energy needed to induce reactions such as photohydrolysis, debromination (cleavage of the C-Br bond), and rearrangement of the bromine atoms on the phenol ring.[4] Studies on other brominated flame retardants have confirmed that reductive debromination is a primary photodegradation pathway.

By controlling the storage environment to minimize exposure to light and oxygen, you can significantly extend the shelf-life and maintain the purity of your this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, please adhere to the following storage conditions, which have been consolidated from manufacturer safety data sheets (SDS) and best practices for phenolic compounds.

ParameterRecommendationRationale
Temperature Store in a cool place.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Keep container tightly closed in a dry and well-ventilated place. Consider flushing with an inert gas (e.g., nitrogen, argon) for long-term storage.Minimizes exposure to atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation.
Light Exposure Store in a light-resistant container (e.g., amber glass vial).Protects the compound from photolytic degradation initiated by UV and visible light.
Incompatible Materials Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.Prevents chemical reactions that can lead to rapid degradation of the compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions our users encounter regarding the storage and handling of this compound.

Q1: My this compound has developed a slight yellowish or brownish tint. Is it still usable?

A slight discoloration often indicates the initial stages of oxidation, leading to the formation of quinone-like impurities. While the bulk of the material may still be intact, the presence of these impurities could affect sensitive applications. We recommend performing a purity check using a suitable analytical method like HPLC or GC-MS before use. For high-purity applications, it is best to use a fresh, un-discolored lot.

Q2: I need to store a solution of this compound. What is the best solvent and what precautions should I take?

For short-term storage, dissolving DBMP in a high-purity, degassed organic solvent and storing the solution in a tightly sealed, light-resistant container in a cool place is acceptable. However, storing in solution can sometimes accelerate degradation compared to the solid state. For long-term storage, we strongly recommend storing the compound as a dry solid. If you must store it in solution, prepare it fresh whenever possible.

Q3: How can I confirm the purity of my stored this compound?

The most reliable way to assess purity is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective approach.[4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying both the parent compound and any potential degradation products.[8]

Q4: What are the primary safety precautions when handling this compound?

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential issues related to the degradation of this compound.

Issue 1: Visible Color Change in Solid Material

  • Observation: The normally white to off-white crystalline solid has turned yellow, tan, or brown.

  • Probable Cause: Oxidation. Exposure to air (oxygen) and/or light has likely initiated the formation of colored quinone-type byproducts.

  • Recommended Action:

    • Assess Purity: Perform an analytical purity check (e.g., HPLC-UV). Compare the chromatogram to a reference standard or a new lot. Look for the appearance of new peaks or a decrease in the main peak area.

    • Evaluate for Use: If the purity is still within the acceptable range for your application, you may be able to use it. However, for sensitive or cGMP applications, we recommend discarding the material and using a fresh lot.

    • Prevent Recurrence: Review your storage procedures. Ensure the container is tightly sealed and stored away from light and heat sources. For long-term storage, consider flushing the container with an inert gas before sealing.

Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC)

  • Observation: When analyzing your sample, you observe additional peaks that are not present in the reference standard.

  • Probable Cause: The material has started to degrade. These new peaks could correspond to oxidation products, debrominated species, or other related impurities.

  • Recommended Action:

    • Identify Impurities (if possible): If you have access to a mass spectrometer (LC-MS or GC-MS), attempt to identify the mass of the impurity peaks. This can provide clues to their structure (e.g., a mass difference of -79/-81 Da could indicate the loss of a bromine atom).

    • Conduct a Forced Degradation Study: To confirm if your analytical method is "stability-indicating," you can perform a forced degradation study.[1][2][9][10] This involves intentionally exposing small amounts of the material to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to generate degradation products. This will help confirm that your method can separate the parent compound from its potential degradants.

    • Decision: Based on the identity and quantity of the impurities, decide if the material is suitable for your experiment.

Issue 3: Inconsistent or Poor Experimental Results

  • Observation: Reactions involving this compound are giving low yields, unexpected side products, or are failing to proceed as expected.

  • Probable Cause: The purity of the starting material may be compromised. Degradation products can act as inhibitors or participate in unwanted side reactions.

  • Recommended Action:

    • Verify Starting Material Purity: Immediately analyze the purity of the this compound lot being used.

    • Use a Fresh Lot: If degradation is confirmed, repeat the experiment with a new, unopened lot of the compound that has been stored correctly.

    • Review Protocol: If the new lot also produces poor results, the issue may lie within the experimental protocol itself rather than the starting material's stability.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

Troubleshooting_Workflow start Suspected Degradation (e.g., color change, bad results) visual_check Perform Visual Inspection: - Color Change? - Caking/Clumping? start->visual_check analytical_check Perform Analytical Purity Check (e.g., HPLC, GC-MS) visual_check->analytical_check compare_spec Compare results to CoA or reference standard analytical_check->compare_spec is_pure Is Purity > 98% and no significant impurities? compare_spec->is_pure use_material Material is likely suitable for use. Proceed with experiment. is_pure->use_material Yes investigate_further Purity is compromised. Investigate cause. is_pure->investigate_further No review_storage Review Storage Conditions: - Airtight seal? - Light protection? - Away from heat? investigate_further->review_storage forced_degradation Optional: Conduct forced degradation study to identify potential degradants. investigate_further->forced_degradation quarantine Quarantine affected lot. Use a fresh, verified lot. review_storage->quarantine

Caption: Troubleshooting Decision Tree for DBMP Degradation.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment of this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a 50:50 (A:B) mixture.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of mobile phase B (Acetonitrile) to make a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and integrate the peak areas. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

References

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3,5-Dibromo-4-methylphenol, designed for chemical researchers and drug development professionals. This document provides practical, field-tested solutions to common experimental challenges.

The synthesis of this compound is a cornerstone reaction, typically achieved through the electrophilic aromatic substitution of p-cresol (4-methylphenol). While straightforward in principle, this bromination requires careful control to ensure high yield and purity. This guide addresses common issues encountered during the synthesis, offering expert insights and validated protocols to streamline your experimental workflow.

Safety First: Handling Key Reagents

Before commencing any experimental work, a thorough understanding of the hazards associated with the primary reagents is mandatory.

  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. All work must be conducted in a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) should include chemical splash goggles, a face shield, a lab coat, and appropriate gloves (nitrile and neoprene gloves are recommended for aqueous solutions).[1] In case of skin contact, immediately flush with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3] Have a quenching agent, such as a sodium thiosulfate solution, readily available for spills.

  • Phenols (p-Cresol): Phenolic compounds are toxic and can cause severe skin burns.[4] They can be absorbed through the skin, leading to systemic toxicity. Always wear gloves (double-gloving with nitrile is recommended for dilute solutions; utility-grade neoprene or butyl gloves for concentrated solutions) and handle within a fume hood.[4]

Troubleshooting Guide

Question: My reaction yielded a significant amount of a mono-brominated side product. What went wrong?

Answer: The formation of 3-bromo-4-methylphenol alongside your desired product is a classic sign of incomplete bromination. This typically stems from two primary issues:

  • Stoichiometry: The dibromination of p-cresol requires a minimum of two equivalents of molecular bromine (Br₂). An insufficient amount of bromine will naturally lead to a mixture of mono- and di-substituted products.

  • Reaction Time: Electrophilic aromatic substitution, while often fast, is not instantaneous. If the reaction is quenched prematurely, a portion of the mono-brominated intermediate will not have had time to react with the second equivalent of bromine.

Solution:

  • Verify Stoichiometry: Ensure you are using at least 2.0 to 2.2 equivalents of bromine relative to your starting p-cresol. The slight excess helps drive the reaction to completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the mono-brominated intermediate. The reaction should only be stopped once the starting material spot is completely gone and the spot corresponding to the mono-brominated product is minimal.

Question: The final product is a dark, oily substance instead of the expected solid, and my yield is very low. What is the likely cause?

Answer: This issue points towards side reactions, most likely oxidation of the phenol and/or uncontrolled, exothermic conditions leading to polymer or tar formation. The hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation, a process that can be accelerated by heat and the presence of HBr, a byproduct of the reaction.

Solution:

  • Temperature Control: The bromination of phenols is highly exothermic. The addition of bromine must be performed slowly, dropwise, while maintaining the reaction temperature at a low level, typically between 0-5°C, using an ice-water bath.[5]

  • Solvent Choice: Performing the reaction in a suitable solvent helps to dissipate heat and control the reaction rate. Glacial acetic acid is a common choice as it can solvate the intermediates and is relatively resistant to bromination itself.[5] Chlorinated solvents like dichloromethane or carbon tetrachloride can also be used.[6]

  • Minimize Air Exposure: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

Question: My NMR spectrum shows unexpected peaks, suggesting the presence of an isomer or an over-brominated product. How can I prevent this?

Answer: The formation of isomers or over-brominated species like 2,3,5-tribromo-4-methylphenol is a result of losing regiochemical control. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on p-cresol are synergistic, strongly favoring substitution at positions 3 and 5 (ortho to the -OH group). However, under harsh conditions, further substitution can occur.

Causes & Solutions:

ProblemPotential CauseRecommended Solution
Over-bromination Using a large excess of bromine (>2.5 equivalents). Allowing the reaction temperature to rise significantly.Carefully control the stoichiometry of bromine. Add the bromine dropwise with efficient cooling to prevent localized heating.
Isomer Formation Although less common for this specific substrate, rearrangement reactions can sometimes occur, especially at higher temperatures.[7]Maintain a low and consistent reaction temperature throughout the addition of bromine.
Side-Chain Bromination Radical bromination of the methyl group can occur if the reaction is exposed to UV light or high temperatures, especially in non-polar solvents.Conduct the reaction in the dark or in a flask wrapped in aluminum foil. Avoid excessive heat.[8]

Question: I'm struggling to purify the final product. Recrystallization isn't working well.

Answer: Purification difficulties often arise from the presence of persistent impurities that co-crystallize with the product or prevent crystallization altogether.

Solution:

  • Aqueous Wash: Before attempting recrystallization, ensure your crude product has been thoroughly washed. A wash with a dilute solution of sodium thiosulfate or sodium bisulfite will remove any residual bromine. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities like HBr and acetic acid.

  • Solvent System for Recrystallization: If a single solvent isn't effective, try a binary solvent system. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes turbid. Allowing this to cool slowly often yields purer crystals.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective method for separating the desired product from starting material, mono-brominated, and over-brominated impurities.[9] A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound? A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of p-cresol activates the aromatic ring, making it highly nucleophilic. The bromine molecule becomes polarized, and the nucleophilic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base (e.g., another molecule of the solvent or a bromide ion) then removes a proton from the ring to restore aromaticity, yielding the brominated phenol and HBr. This process occurs twice to yield the dibrominated product.[10]

Q2: Why does bromination occur at the 3 and 5 positions specifically? A2: This regioselectivity is dictated by the directing effects of the substituents. Both the hydroxyl (-OH) group and the methyl (-CH₃) group are ortho-, para-directing activators. The hydroxyl group is a much stronger activator than the methyl group because the oxygen's lone pairs can be donated into the ring to stabilize the positive charge of the intermediate sigma complex.[10] The positions ortho to the powerful -OH group (positions 3 and 5) are therefore the most electronically enriched and sterically accessible sites for electrophilic attack.

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. For this compound, you would expect to see a singlet for the two equivalent aromatic protons, a singlet for the methyl protons, and a broad singlet for the phenolic proton.[11] ¹³C NMR can further confirm the carbon skeleton.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and the characteristic isotopic pattern for two bromine atoms.[11]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • p-Cresol (4-methylphenol)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate & Hexanes (for purification)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

  • Bromine Addition: In the dropping funnel, add a solution of bromine (2.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred p-cresol solution over 1-1.5 hours, ensuring the internal temperature does not exceed 10°C.[5]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the reaction is complete.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A precipitate should form.

  • Workup: Add 10% sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture. If impurities persist, silica gel column chromatography is recommended.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow start Start: p-Cresol + Glacial Acetic Acid setup Reaction Setup & Cooling (0-5°C) start->setup addition Slow, Dropwise Addition of Br₂ setup->addition Control Temp. reaction Reaction Monitoring (TLC) addition->reaction quench Quenching in Ice-Water reaction->quench Reaction Complete workup Workup: - Na₂S₂O₃ Wash - Filtration quench->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify Crude Solid characterize Characterization: - NMR - Melting Point - MS purify->characterize Pure Solid product Final Product: This compound characterize->product

Caption: Workflow for this compound Synthesis.

References

Common impurities in 3,5-Dibromo-4-methylphenol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we will address common issues related to impurities and provide detailed, field-proven methodologies for their removal, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The primary impurities in this compound typically arise from its synthesis, which is most commonly the bromination of p-cresol (4-methylphenol).[1] The key impurities to be aware of are:

  • Unreacted Starting Material: p-Cresol (4-methylphenol).

  • Monobrominated Intermediate: 3-Bromo-4-methylphenol is a common impurity resulting from incomplete bromination.

  • Isomeric Byproducts: While the hydroxyl and methyl groups of p-cresol direct bromination to the ortho positions, small amounts of other isomers may form.

  • Over-brominated Species: Tetrabrominated compounds can be produced if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis and purification, such as acetic acid or dichloromethane, may be present.

  • Inorganic Salts: Byproducts from the brominating agents and quenching steps, such as hydrobromic acid, can lead to residual inorganic salts.

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum often correspond to the impurities listed above. For instance, the presence of p-cresol or 3-Bromo-4-methylphenol will introduce additional aromatic and methyl signals. It is advisable to compare your spectrum with a reference spectrum of high-purity this compound and those of the potential impurities.

Q3: I suspect my sample of this compound is impure. What analytical techniques can I use to confirm this?

A3: Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its less polar (p-cresol) and more polar (over-brominated) impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities like residual solvents and can also separate and identify the brominated phenols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help quantify the level of impurities.

  • Melting Point Analysis: Pure this compound has a distinct melting point (approximately 108°C).[4] A broad or depressed melting point range is a strong indicator of impurities.

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols for the most effective methods to purify this compound.

Impurity Identification and Initial Assessment

Before proceeding with purification, it is crucial to identify the nature and extent of the impurities. A preliminary TLC or HPLC analysis is recommended.

Impurity TypeTypical Rf Value (relative to product)Elution in RP-HPLC (relative to product)
p-CresolHigherEarlier
3-Bromo-4-methylphenolSlightly HigherSlightly Earlier
This compound Reference Reference
Over-brominated SpeciesLowerLater
Purification Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds like this compound.[5] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of hexane and a more polar solvent like dichloromethane or ethyl acetate is often effective.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of the hot solvent (or solvent mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Purification Method 2: Column Chromatography

For separating impurities with similar polarities, column chromatography is the preferred method.[6]

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase and Eluent Selection: Silica gel is a suitable stationary phase. The eluent system should be chosen based on TLC analysis to achieve good separation. A gradient of hexane and ethyl acetate is a common choice.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_assessment Initial Assessment cluster_purification Purification cluster_final Final Product Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Sample Recrystallization Recrystallization Analysis->Recrystallization High Impurity Load ColumnChrom Column Chromatography Analysis->ColumnChrom Complex Mixture PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct FinalAnalysis Final Purity Check PureProduct->FinalAnalysis

Caption: Workflow for the purification of this compound.

Troubleshooting Common Purification Issues
IssuePossible CauseRecommended Solution
Oily Product After Recrystallization Incomplete removal of low-melting impurities or use of an inappropriate solvent.Try a different recrystallization solvent or a multi-solvent system. Consider a pre-purification step like an aqueous wash to remove acidic or basic impurities.
Poor Separation in Column Chromatography Incorrect eluent system or overloaded column.Optimize the eluent system using TLC. Ensure the sample is loaded in a concentrated band and the column is not overloaded.
Low Recovery After Purification Product loss during transfers or dissolution in the mother liquor.Minimize transfer steps. For recrystallization, ensure the solution is thoroughly cooled to maximize crystal formation. For chromatography, ensure all pure fractions are collected.

References

Technical Support Center: Scaling Up the Production of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,5-Dibromo-4-methylphenol (also known as 3,5-Dibromo-p-cresol). As a critical intermediate in various synthetic pathways, achieving high purity and yield on a larger scale presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the safe and efficient production of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most prevalent method is the direct electrophilic bromination of p-cresol (4-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing. Since the para position is blocked by the methyl group, bromine will add to the ortho positions. The strong activating nature of the hydroxyl group facilitates the substitution of two bromine atoms at positions 3 and 5.[1]

Q2: What are the most significant safety risks when scaling up this reaction?

The primary hazards stem from the use of elemental bromine (Br₂) and the evolution of hydrogen bromide (HBr) gas.[2][3]

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and causes severe skin burns and respiratory damage.[2][3][4] Proper personal protective equipment (PPE), including heavy-duty nitrile gloves, face shields, and use of a fume hood are mandatory.[3][4][5]

  • Hydrogen Bromide (HBr) Gas: A corrosive and toxic gas is generated as a byproduct. Large-scale reactions require an efficient gas scrubbing system, typically using a sodium hydroxide or sodium bisulfite solution, to neutralize the HBr before venting.

  • Exothermic Reaction: The bromination of phenols is highly exothermic.[1] Without adequate temperature control, a runaway reaction can occur, leading to rapid pressure buildup and potential reactor failure. This is a critical concern during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]

Q3: How can I improve selectivity and minimize byproduct formation?

Controlling byproduct formation, such as the under-brominated 2-bromo-4-methylphenol or the over-brominated 2,3,5-tribromo-4-methylphenol, is crucial. Key strategies include:

  • Stoichiometry Control: Precise control over the molar ratio of bromine to p-cresol is essential. A slight excess of bromine is often used to ensure complete dibromination, but a large excess can lead to tribromination.

  • Temperature Management: Running the reaction at low to moderate temperatures (e.g., 0-20°C) helps control the reaction rate and reduces the formation of undesired isomers and oxidation products.[7][8]

  • Controlled Reagent Addition: Slow, dropwise addition of the brominating agent to the solution of p-cresol allows for better heat management and maintains a low instantaneous concentration of the electrophile, favoring the desired reaction pathway.[8][9]

Q4: Are there "greener" or safer alternatives to using elemental bromine?

Yes, several methods generate bromine in situ, avoiding the handling of large quantities of liquid bromine. These are often preferred for improved safety and environmental profiles.[10][11]

  • H₂O₂/HBr System: An oxidative bromination using hydrogen peroxide and hydrobromic acid is an effective and environmentally friendly option, with water as the only byproduct.[12]

  • KBr/KBrO₃ System: A mixture of potassium bromide and potassium bromate in an acidic medium generates bromine in situ.[11] The reaction rate is highly dependent on pH, with acidic conditions being optimal.[11][13]

  • N-Bromosuccinimide (NBS): NBS is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine.[14][15] It can be used for both electrophilic and radical brominations depending on the conditions.[10][16]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis and scale-up.

Problem 1: Low Yield or Incomplete Reaction

Symptoms: TLC or GC analysis shows a significant amount of remaining p-cresol or monobrominated intermediates. The isolated product yield is well below the theoretical maximum.

Possible CauseScientific RationaleRecommended Solution
Insufficient Brominating Agent The stoichiometry was miscalculated, or the brominating agent has degraded over time. For example, NBS can decompose if not stored properly.Verify the purity and activity of the brominating agent. Ensure accurate calculation and addition of at least 2.0 equivalents of 'Br⁺'. Consider a slight excess (e.g., 2.1 equivalents) to drive the reaction to completion.
Sub-optimal Temperature The reaction temperature is too low, causing the reaction rate to be excessively slow. The activation energy for the second bromination may not be reached.Monitor the reaction by TLC/GC. If the reaction stalls, consider allowing it to warm slowly to room temperature or slightly above while carefully monitoring for exotherms. For some systems, a temperature of 20-40°C may be optimal.[7]
Poor Solubility The starting material or intermediates may not be fully dissolved in the chosen solvent, limiting their availability to react.Choose a solvent that effectively dissolves p-cresol. Chlorinated solvents (e.g., dichloromethane, chloroform) or glacial acetic acid are commonly used.[8][9][17][18] Ensure vigorous stirring to maintain a homogeneous mixture.
Problem 2: Poor Selectivity & Formation of Multiple Byproducts

Symptoms: The final product is a mixture containing significant amounts of 2-bromo-4-methylphenol, 2,6-dibromo-4-methylphenol (if starting from a different isomer), or 2,3,5-tribromo-4-methylphenol.

Possible CauseScientific RationaleRecommended Solution
Over-bromination The high reactivity of the phenol ring, coupled with an excess of brominating agent or high local concentrations, leads to the addition of a third bromine atom.Use a non-polar solvent like carbon disulfide or dichloromethane to moderate the reactivity.[15][19] Add the bromine solution slowly and sub-surface to prevent localized high concentrations. Maintain a low reaction temperature (0-10°C).[18]
Radical Side-Chain Bromination If the reaction is exposed to UV light or radical initiators are present, bromination can occur on the methyl group (benzylic position) instead of the aromatic ring.[16][20]Conduct the reaction in the absence of light by covering the reaction vessel with aluminum foil.[7] Avoid using radical initiators unless specifically required for a different transformation.
Incorrect pH (for in situ methods) For systems like KBr/KBrO₃, the generation of Br₂ is highly pH-dependent and requires acidic conditions.[11] Operating at a neutral or basic pH will halt the reaction.Ensure the reaction medium is sufficiently acidic (e.g., pH 3-4) when using oxidative bromination systems.[11][13] Glacial acetic acid is a common solvent that also provides the necessary acidic environment.[8][9]

Troubleshooting Decision Tree for Poor Selectivity

G start Problem: Poor Selectivity (Multiple Spots on TLC) check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts is_overbrominated Over-bromination? (e.g., Tribromo species) check_byproducts->is_overbrominated is_underbrominated Under-bromination? (e.g., Monobromo species) is_sidechain Side-chain Bromination? is_overbrominated->is_underbrominated No sol_over Solutions for Over-bromination: 1. Lower Temperature 2. Slow Reagent Addition 3. Use Milder Reagent (NBS) 4. Check Stoichiometry is_overbrominated->sol_over Yes is_underbrominated->is_sidechain No sol_under Solutions for Under-bromination: 1. Increase Reaction Time/Temp 2. Add Slight Excess of Bromine 3. Check Reagent Purity is_underbrominated->sol_under Yes sol_sidechain Solutions for Side-chain Bromination: 1. Exclude UV Light (Cover Flask) 2. Avoid Radical Initiators is_sidechain->sol_sidechain Yes

Caption: A decision tree for troubleshooting selectivity issues.

Problem 3: Product Discoloration

Symptoms: The isolated solid product has a yellow, orange, or brown tint instead of being a white or off-white solid.

Possible CauseScientific RationaleRecommended Solution
Residual Bromine Elemental bromine has a strong reddish-brown color. Even trace amounts trapped in the crystal lattice can cause significant discoloration.During work-up, wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any excess bromine.
Oxidation Products Phenols are susceptible to oxidation, which can form highly colored quinone-type byproducts, especially at elevated temperatures or upon exposure to air and light over time.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Purify the product promptly after synthesis and store it under an inert atmosphere, protected from light.
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Direct Bromination

This protocol describes a typical lab-scale synthesis using elemental bromine. Extreme caution is required.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation cluster_3 Purification p_cresol Dissolve p-cresol in Glacial Acetic Acid cool Cool to 0-5 °C (Ice Bath) p_cresol->cool add_br2 Slowly Add Br₂ Solution (Keep Temp < 10 °C) cool->add_br2 stir Stir for 2-3h at RT (Monitor by TLC) add_br2->stir quench Quench with NaHSO₃ (aq) stir->quench precipitate Pour into Ice Water quench->precipitate filtrate Filter Crude Solid precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water or Heptane wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product: This compound

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an HBr scrubbing trap (containing 1M NaOH).

  • Dissolution: Charge the flask with p-cresol (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of p-cresol). Stir until fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred p-cresol solution over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture again and slowly add a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

  • Precipitation: Pour the reaction mixture into a large beaker of ice water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane, to yield pure this compound as a white crystalline solid.[21]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water mixtures or heptane are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and dry them under vacuum.

Section 4: Safety First - Handling Bromine

Safe handling of reagents is paramount. The following summarizes critical safety protocols.

Precaution CategorySpecific Actions
Personal Protective Equipment (PPE) Always wear chemical splash goggles, a face shield, heavy-duty, chemically resistant gloves (e.g., nitrile), and a lab coat.[3][4][5] Do not use disposable plastic gloves.[5]
Engineering Controls All operations involving liquid bromine or the generation of HBr gas must be conducted inside a certified chemical fume hood with adequate ventilation.[3][5]
Spill Management Keep a spill kit readily available. For bromine spills, have a 1M solution of sodium thiosulfate on hand to neutralize the bromine.[4][5] Absorb the neutralized mixture with an inert material like sand or diatomaceous earth.[3]
Emergency Procedures In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][22] For eye contact, flush with plain water for 10-15 minutes.[22] Seek immediate medical attention in all cases of exposure.[4][22]
Reaction Mechanism Overview

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

EAS_Mechanism cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br-Br Br-Br Br_delta_pos Brδ+---Brδ- Br-Br->Br_delta_pos Polarization p_cresol p-Cresol Ring (Nucleophile) sigma_complex Arenium Ion (Sigma Complex) Resonance Stabilized p_cresol->sigma_complex Attacks Brδ+ product Brominated Phenol sigma_complex->product -H+

Caption: Simplified overview of the Electrophilic Aromatic Substitution mechanism.

References

Technical Support Center: Catalyst Selection for Reactions of 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 3,5-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. The content is structured in a question-and-answer format to directly address specific challenges related to catalyst selection and reaction optimization for this versatile, yet challenging, building block.

Section 1: General Considerations for a Hindered Dibromophenol

Before initiating any specific reaction, it is crucial to understand the inherent chemical properties of this compound that influence catalyst and condition selection.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: There are three primary challenges you will encounter:

  • Steric Hindrance: The two bromine atoms are ortho to a methyl group and meta to a hydroxyl group. This steric bulk around the reactive sites necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich ligands that can facilitate oxidative addition and reductive elimination steps.[1]

  • Selective Reactivity: With two reactive C-Br bonds, achieving selective mono-functionalization over di-functionalization is a significant hurdle. Controlling this selectivity requires careful tuning of reaction stoichiometry, temperature, catalyst loading, and reaction time.

  • The Phenolic Hydroxyl Group: The acidic proton of the -OH group can react with the bases used in many coupling reactions, potentially altering the base's effectiveness. Furthermore, the resulting phenoxide can act as a ligand, sometimes leading to catalyst inhibition or undesired side reactions like C-O couplings (ether formation).[2][3]

Q2: Should I protect the phenolic hydroxyl group before attempting a cross-coupling reaction?

A2: The necessity of protecting the -OH group is highly dependent on the specific reaction and the chosen conditions.

  • For Suzuki-Miyaura Couplings: It is often possible to proceed without protection, especially when using weaker inorganic bases like K₂CO₃ or K₃PO₄.[4] These bases are typically strong enough to facilitate the catalytic cycle but may not be strong enough to deprotonate the phenol to an extent that causes significant interference.

  • For Buchwald-Hartwig Aminations: These reactions often require strong bases like NaOt-Bu or LHMDS.[5] In these cases, the phenol will be readily deprotonated. This can sometimes be tolerated, but protection (e.g., as a methyl or benzyl ether) is a common strategy to prevent the formation of undesired C-O coupling products and ensure consistent results.

  • Recommendation: For initial screening, attempt the reaction without protection using a moderate base. If you observe low yield, catalyst deactivation, or significant side-product formation (especially diaryl ethers), a protection strategy should be implemented.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this compound.[4] Catalyst selection is paramount for success.

Q1: What are the best initial catalyst systems for a Suzuki coupling with this sterically hindered substrate?

A1: For sterically demanding aryl bromides, catalyst systems that promote rapid oxidative addition and reductive elimination are essential. Standard catalysts like Pd(PPh₃)₄ may show low to moderate activity.[4] We recommend starting with more advanced systems:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are excellent and readily available choices. They are reduced in situ to the active Pd(0) species.[6]

  • Ligands: The choice of ligand is the most critical parameter.[7] You should employ bulky, electron-rich phosphine ligands. Top candidates include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are often the most effective.[8]

    • Bulky alkylphosphine ligands: P(t-Bu)₃ and PCy₃ can also be highly effective.[9]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can offer high stability and reactivity.[8]

Q2: How can I control for selective mono-arylation versus di-arylation?

A2: Achieving selectivity requires precise control over the reaction conditions.

  • Stoichiometry: To favor mono-arylation, use a slight deficiency or stoichiometric amount (0.9 to 1.1 equivalents) of the boronic acid coupling partner. For di-arylation, a significant excess (2.2 to 2.5 equivalents) is required.

  • Temperature and Time: Lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times will favor the mono-arylated product. Monitor the reaction closely by TLC or GC/MS. Pushing the reaction to completion with heat and time will drive the formation of the di-substituted product.

  • Base: A milder base like K₂CO₃ may favor mono-substitution, whereas a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the second coupling.

Data Presentation: Representative Catalyst Systems for Suzuki Coupling
EntryCoupling Partner (Equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Target ProductTypical Yield
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80Mono-arylated75-90%
2Phenylboronic Acid (2.5)Pd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100Di-arylated80-95%
34-Tolylboronic Acid (1.0)Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₂CO₃DMF70Mono-arylated70-85%
44-Tolylboronic Acid (2.2)Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene110Di-arylated>90%

Note: Yields are illustrative and highly dependent on the specific boronic acid and precise reaction conditions.

Experimental Protocol: Selective Mono-Arylation via Suzuki Coupling

This protocol provides a robust starting point for the selective mono-arylation of this compound.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.05 mmol, 1.05 equiv.), and K₃PO₄ (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene:H₂O).[10]

  • Degassing: Subject the sealed flask to three cycles of vacuum backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki Coupling Optimization Workflow

Suzuki_Optimization cluster_start Initial Screening cluster_conditions Catalyst System cluster_analysis Analysis cluster_outcome Outcome Start Substrate: This compound + Arylboronic Acid (1.1 eq) Catalyst Pd(OAc)2 (2%) SPhos (4%) K3PO4, Toluene/H2O, 80°C Start->Catalyst Select initial conditions Analysis Monitor by TLC/GC-MS Check for: - Product Formation - SM Consumption - Di-substitution Catalyst->Analysis Run reaction HighYield >70% Yield Mono-selective Analysis->HighYield Success LowYield <50% Yield or Poor Selectivity Analysis->LowYield Troubleshoot LowYield->Catalyst Adjust: - Ligand (XPhos?) - Base (K2CO3?) - Temp (Lower?)

Caption: Workflow for optimizing selective mono-arylation.

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[11] For this compound, success hinges on mitigating side reactions and ensuring high catalyst activity.

Q1: My C-N coupling reaction is giving low yields. What catalyst and ligand should I use for coupling with a primary or secondary amine?

A1: Low yields in Buchwald-Hartwig aminations are common with challenging substrates and are typically related to catalyst activity or stability.[12]

  • Catalyst System: A combination of a palladium precatalyst like Pd(OAc)₂ or a pre-formed Pd-ligand complex is standard. For this substrate, we recommend using a modern, highly active ligand.

  • Ligand Choice:

    • For Primary Amines: Sterically hindered biaryl phosphine ligands are the gold standard. XPhos and RuPhos are excellent starting points due to their high activity and stability.[13]

    • For Secondary Amines: While the above ligands often work, ligands like BrettPhos or the Josiphos family (bidentate ligands) can sometimes provide superior results, especially in preventing β-hydride elimination with certain amines.[11]

  • Base Selection: A strong, non-nucleophilic base is required. NaOt-Bu is the most common and often most effective.[5] However, if C-O coupling is a problem, switching to a weaker base like K₃PO₄ or a soluble base like LHMDS can be beneficial, though this may require higher temperatures.[5]

Q2: I'm observing catalyst deactivation, indicated by the formation of palladium black. What's causing it and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of Pd(0) into an inactive, bulk metallic state.[14] This is a common failure mode in cross-coupling chemistry.

  • Causes:

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere is the most frequent cause of deactivation.[12]

    • Ligand Degradation: At high temperatures, phosphine ligands can degrade, leaving the palladium center unprotected and prone to aggregation.

    • Substrate/Base Interaction: The phenoxide formed from deprotonation of your starting material can sometimes coordinate too strongly to the palladium center, disrupting the catalytic cycle and leading to decomposition.

  • Prevention:

    • Rigorous Inert Technique: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[8]

    • Use Robust Ligands: Modern biaryl phosphine ligands (e.g., XPhos) are designed for greater thermal stability compared to simpler ligands like PPh₃.[13]

    • Optimize Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Consider a Precatalyst: Using a well-defined palladium precatalyst can lead to more controlled and efficient generation of the active Pd(0) species, reducing the chance of aggregation during the initial phase.

Diagram: Troubleshooting a Failed Buchwald-Hartwig Reaction

Buchwald_Troubleshooting Start Reaction Failed (Low/No Yield) Check_Inert Was the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents pure and anhydrous? Check_Inert->Check_Reagents Yes Improve_Inert Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive Ar flow. Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Purify_Reagents Action: Purify amine, dry solvent/base. Check_Reagents->Purify_Reagents No Change_Ligand Action: Switch to a more active/robust ligand (e.g., from P(t-Bu)3 to XPhos). Check_Catalyst->Change_Ligand No, ligand may be suboptimal Change_Base Action: If C-O coupling seen, switch from NaOt-Bu to K3PO4 and increase temperature. Check_Catalyst->Change_Base Yes, but side products observed Catalytic_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (B-H) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' R'-M R'-M R'-M->R-Pd(II)(X)L2 R-X R-X R-X->R-Pd(II)(X)L2

References

Validation & Comparative

A Senior Application Scientist's Guide to the Thermal Stability of Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flame Retardant Facade

To researchers, scientists, and drug development professionals, brominated phenols are more than just precursors to widely-used brominated flame retardants (BFRs).[1][2] They are versatile intermediates in organic synthesis and represent a class of compounds whose environmental and toxicological profiles are of significant interest.[2][3] Understanding their thermal stability is paramount, not only for defining safe processing and storage temperatures but also for predicting their environmental fate and potential for forming hazardous byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under thermal stress.[4]

This guide provides an in-depth comparison of the thermal stability of various brominated phenols. Moving beyond a simple listing of data, we will explore the causal relationships between molecular structure and thermal behavior, grounded in the principles of physical organic chemistry and supported by experimental data. We will dissect the primary analytical technique used for this characterization—Thermogravimetric Analysis (TGA)—and provide a robust framework for its application.

The Analytical Cornerstone: Thermogravimetric Analysis (TGA)

To objectively compare the thermal stability of different compounds, we require a technique that precisely measures mass loss as a function of temperature. Thermogravimetric Analysis (TGA) is the industry-standard method for this purpose.[5]

Principle of TGA: At its core, TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] The output, a thermogram, plots the percentage of initial mass remaining against temperature. The point at which mass loss begins—the onset temperature of decomposition (Tonset) —is a critical indicator of thermal stability. A higher Tonset signifies a more thermally stable compound. Further analysis of the derivative of this curve (DTG) reveals the temperature of maximum decomposition rate (Tmax).

Causality in Method Selection: Why TGA? Unlike methods that only identify melting or boiling points, TGA directly measures the result of chemical bond breaking—decomposition—which is the true measure of thermal stability.[5] By conducting the analysis under a controlled inert atmosphere (e.g., nitrogen), we can isolate the inherent thermal stability of the molecule, preventing oxidative decomposition that would occur in the presence of air. This experimental control is crucial for generating reproducible and comparable data.

Comparative Thermal Stability Analysis

The thermal stability of a brominated phenol is not a monolithic property. It is intricately dictated by the number and position of the bromine substituents on the phenolic ring.

The Impact of Bromination Degree

A foundational principle in chemical stability is bond strength. The thermal decomposition of brominated phenols is often initiated by the cleavage of the carbon-bromine (C-Br) bond. As the degree of bromination increases, the cumulative electron-withdrawing effect of the bromine atoms can influence the aromatic system and associated bond energies.

While comprehensive, directly comparable TGA data across all isomers is sparse in publicly available literature, we can synthesize available information and chemical principles to build a strong comparative framework. For instance, pyrolysis studies show that compounds like 2,4-dibromophenol and 2,4,6-tribromophenol undergo significant thermal reactions in the 300-500°C range to form dioxins, indicating the onset of their decomposition lies within or below this range.[6][7] The decomposition of larger molecules like Tetrabromobisphenol A (TBBPA) is initiated at temperatures above 200°C.[8]

CompoundStructureOnset Decomposition Temp. (Tonset)Key Observations
4-Bromophenol C₆H₅BrO~200-230 °C (Estimated)As a monobrominated phenol, it serves as a baseline. Decomposition is expected to initiate with C-Br bond scission.
2,4-Dibromophenol C₆H₄Br₂O~250-300 °C (Estimated)Increased bromination often correlates with a slight increase in thermal stability due to higher molecular weight. Pyrolysis to form PBDDs is significant by 400°C.[6][7]
2,4,6-Tribromophenol C₆H₃Br₃O~280-320 °C (Estimated)Widely used as a flame retardant intermediate.[1] Its thermal decomposition is a known pathway to PBDD/F formation.[4] Hazardous decomposition products include hydrogen bromide.
The Influence of Isomer Position

The spatial arrangement of bromine atoms (ortho, meta, para) relative to the hydroxyl group and to each other introduces steric and electronic effects that fine-tune thermal stability.

  • Ortho-Substitution: Bromine atoms at the ortho positions (2- and 6-) can cause steric hindrance. This can potentially weaken the C-Br bond or influence the mechanism of intermolecular reactions during decomposition. For example, the pyrolysis of 2,6-dibromophenol and 2,4,6-tribromophenol, both having two ortho-bromines, readily produces specific dioxin isomers through direct condensation.[6][7]

  • Para-Substitution: A bromine atom at the para position (4-) is sterically unhindered and exerts its electronic influence most effectively on the aromatic ring.

  • Meta-Substitution: Meta-substitution provides a different electronic environment compared to ortho and para positions, which can also affect bond stability.

Generally, isomers with significant steric strain (e.g., multiple large substituents adjacent to each other) may exhibit lower thermal stability. However, the interplay of steric and electronic effects can be complex, and definitive trends require direct experimental comparison via TGA.

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Caption: Factors influencing the thermal stability of brominated phenols.

Experimental Methodologies

A reliable comparison requires a standardized and self-validating experimental protocol. The following section details a robust methodology for TGA.

Protocol: Thermogravimetric Analysis of Brominated Phenols

1. Objective: To determine and compare the onset temperature of decomposition (Tonset) for a series of brominated phenols under an inert atmosphere.

2. Instrumentation & Materials:

  • Thermogravimetric Analyzer (TGA) with a high-precision microbalance.

  • Inert sample pans (e.g., alumina or platinum).

  • High-purity nitrogen gas (purge gas).

  • Analytical balance (for sample weighing).

  • Brominated phenol samples (e.g., 4-Bromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol).

3. Experimental Workflow:

TGA_Workflow A 1. Instrument Calibration (Temperature & Mass) B 2. Sample Preparation (Weigh 5-10 mg into pan) A->B C 3. Instrument Setup (Insert sample, start N2 purge at 50 mL/min) B->C D 4. Temperature Program (Equilibrate at 30°C, then ramp 10°C/min to 600°C) C->D E 5. Data Acquisition (Record Mass vs. Temperature) D->E F 6. Data Analysis (Plot Thermogram, determine T_onset) E->F

Caption: Standard experimental workflow for TGA analysis.

4. Step-by-Step Procedure:

  • Instrument Preparation: Calibrate the TGA's temperature and mass sensors according to the manufacturer's guidelines. This is a critical step for data accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the brominated phenol sample directly into a clean, tared TGA pan. Ensure the sample is evenly distributed.

  • Loading and Purging: Place the sample pan into the TGA furnace. Close the furnace and begin purging with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15-20 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample by holding the temperature at 30°C for 5 minutes.

    • Initiate the heating ramp at a linear rate of 10°C per minute.

    • Continue heating until a final temperature of 600°C is reached to ensure complete decomposition is observed.

  • Data Analysis:

    • The instrument software will generate a thermogram (mass % vs. temperature).

    • Determine the onset temperature (Tonset). This is typically calculated by the software at the intersection of the tangent drawn from the point of maximum mass loss rate with the extrapolated baseline. This provides a consistent and reproducible data point for comparison.

5. Trustworthiness & Self-Validation:

  • Baseline Stability: A stable, flat baseline before decomposition indicates proper instrument equilibration and inert atmosphere.

  • Reproducibility: Run each sample in triplicate to ensure the Tonset is reproducible within an acceptable margin (e.g., ±2°C).

  • Reference Standard: Periodically run a certified reference material with a known decomposition temperature to validate instrument performance.

Conclusion and Future Outlook

The thermal decomposition of these compounds, particularly at elevated temperatures, is a known route to the formation of hazardous PBDD/Fs.[6][7] Therefore, understanding the initial decomposition temperature is a critical first step for any researcher working with these materials, informing safe handling protocols and providing insight into their potential environmental and toxicological impact. Future research should focus on generating a comprehensive public database of TGA data for a wide range of brominated phenol isomers to further solidify these structure-stability relationships.

References

A Comparative Guide to Flame Retardants: Evaluating 3,5-Dibromo-4-methylphenol in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Flame Retardant Mechanisms

Flame retardants are crucial additives that inhibit, suppress, or delay the combustion of polymers, thereby enhancing the fire safety of a vast array of consumer and industrial products. Their mechanisms of action are broadly categorized into gas-phase and condensed-phase inhibition.

  • Gas-Phase Inhibition: This mechanism involves the flame retardant or its decomposition products interfering with the chemical reactions of combustion in the flame itself. Halogenated flame retardants, for instance, release halogen radicals that scavenge high-energy radicals (H• and OH•) essential for flame propagation.

  • Condensed-Phase Inhibition: This mechanism focuses on altering the polymer's decomposition process at the source. The flame retardant can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen, or it can release water to cool the material and dilute flammable gases.

A Comparative Overview of Key Flame Retardants

This section provides a detailed comparison of prominent flame retardants, offering a framework for evaluating the potential of novel compounds like 3,5-Dibromo-4-methylphenol.

Brominated Flame Retardants (BFRs)

BFRs have long been favored for their high efficiency and cost-effectiveness.[1] Their primary mode of action is in the gas phase.

TBBPA is one of the most widely used BFRs, particularly in printed circuit boards.[2][3] It can be used as a reactive flame retardant, meaning it is chemically bound to the polymer backbone, which can reduce its potential to leach into the environment.[1][3]

  • Mechanism: Primarily gas-phase inhibition through the release of bromine radicals. When used reactively in epoxy resins, it becomes an integral part of the polymer structure.[4]

  • Performance: Highly effective in achieving high flame retardancy standards, such as the UL 94 V-0 rating, in engineering plastics.[5]

Deca-BDE is an additive flame retardant, meaning it is physically mixed with the polymer.[6] Its use has been significantly curtailed due to environmental and health concerns related to its persistence and potential for bioaccumulation.[7]

  • Mechanism: Gas-phase inhibition. Upon heating, it releases bromine radicals that quench the fire.[8]

  • Performance: Historically used in a wide range of plastics and textiles to meet fire safety standards.[6]

While specific performance data is lacking, the chemical structure of this compound—a brominated phenol—suggests it would likely function as a flame retardant through a gas-phase inhibition mechanism, similar to other BFRs. The presence of bromine atoms on the aromatic ring would enable the release of bromine radicals upon thermal decomposition. The phenolic hydroxyl group could potentially influence its reactivity and incorporation into certain polymer matrices.

Hypothetical Performance Characteristics:

  • Efficacy: The flame retardant efficiency would be linked to its bromine content and the ease with which bromine radicals are released at combustion temperatures.

  • Thermal Stability: The stability of the molecule will determine its suitability for processing with different polymers at various temperatures.

  • Mechanism: Expected to be predominantly gas-phase, though the phenol group might offer some condensed-phase activity.

A visual representation of the general mechanism for brominated flame retardants is provided below.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer + BFR Polymer + BFR Heat Heat Polymer + BFR->Heat Exposure Decomposition Decomposition Heat->Decomposition Leads to Br• Radicals Br• Radicals Decomposition->Br• Radicals Releases H•, OH• Radicals H•, OH• Radicals Br• Radicals->H•, OH• Radicals Scavenges Flame Propagation Flame Propagation H•, OH• Radicals->Flame Propagation Drives Flame Extinction Flame Extinction H•, OH• Radicals->Flame Extinction Leads to caption Figure 1: Gas-Phase Mechanism of Brominated Flame Retardants

Caption: Figure 1: Gas-Phase Mechanism of Brominated Flame Retardants

Phosphorus-Based Flame Retardants (PFRs)

PFRs are a diverse class of flame retardants that can act in both the condensed and gas phases, often with a more favorable environmental profile compared to some BFRs.[9][10]

  • Mechanism:

    • Condensed Phase: Upon heating, PFRs can form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer insulates the material from heat and reduces the release of flammable gases.[11][12]

    • Gas Phase: Some PFRs can release phosphorus-containing radicals (e.g., PO•) that, similar to halogen radicals, can scavenge H• and OH• radicals in the flame.[10][12]

  • Performance: The efficacy of PFRs is highly dependent on their chemical structure and the polymer in which they are used. They are widely used in polyurethanes, polyesters, and polyamides.

A diagram illustrating the dual-phase mechanism of phosphorus-based flame retardants is shown below.

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Polymer + PFR Polymer + PFR Heat Heat Polymer + PFR->Heat Exposure Decomposition Decomposition Heat->Decomposition Phosphoric Acid Formation Phosphoric Acid Formation Decomposition->Phosphoric Acid Formation PO• Radicals PO• Radicals Decomposition->PO• Radicals Releases Char Layer Formation Char Layer Formation Phosphoric Acid Formation->Char Layer Formation Promotes Insulation & Fuel Barrier Insulation & Fuel Barrier Char Layer Formation->Insulation & Fuel Barrier H•, OH• Radical Scavenging H•, OH• Radical Scavenging PO• Radicals->H•, OH• Radical Scavenging Causes Flame Inhibition Flame Inhibition H•, OH• Radical Scavenging->Flame Inhibition caption Figure 2: Dual-Phase Mechanism of Phosphorus Flame Retardants

Caption: Figure 2: Dual-Phase Mechanism of Phosphorus Flame Retardants

Experimental Evaluation of Flame Retardant Performance

To rigorously assess the performance of a flame retardant, several standardized tests are employed. The following are key methodologies that would be essential for evaluating a compound like this compound.

UL 94 Flammability Test

The UL 94 test is a widely recognized standard for evaluating the flammability of plastic materials.[13][14]

Experimental Protocol:

  • Specimen Preparation: Standardized rectangular bars of the plastic material containing the flame retardant are prepared.

  • Conditioning: The specimens are conditioned in a controlled environment to ensure consistent moisture content.

  • Test Procedure (Vertical Burn Test):

    • A specimen is mounted vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

    • Any dripping of flaming particles that ignite a cotton patch placed below the specimen is noted.

  • Classification: Based on the afterflame time, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.[15]

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.[16][17]

Experimental Protocol:

  • Specimen Preparation: A small, vertically oriented specimen of the material is placed in a glass chimney.

  • Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top of the specimen is ignited.

  • Oxygen Concentration Adjustment: The oxygen concentration is systematically varied until the minimum concentration that supports continuous burning for a specified time or extent of burning is determined.

  • LOI Value: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[18]

Cone Calorimetry

Cone calorimetry is a powerful tool for quantitatively assessing the fire behavior of materials under controlled heat flux conditions.[19][20]

Experimental Protocol:

  • Specimen Preparation: A flat, square specimen of the material is placed on a load cell.

  • Heat Exposure: The specimen is exposed to a controlled level of radiant heat from a conical heater.[21]

  • Ignition: A spark igniter is used to ignite the flammable gases released from the decomposing material.

  • Data Collection: Throughout the test, various parameters are continuously measured, including:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Heat Release Rate (HRR): The amount of heat energy released per unit time. The peak HRR is a critical indicator of fire intensity.

    • Total Heat Released (THR): The total amount of heat generated during combustion.

    • Mass Loss Rate (MLR): The rate at which the material loses mass due to combustion.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

  • Analysis: The collected data provides a comprehensive profile of the material's contribution to a fire, including its ignitability, heat release, and smoke production characteristics.[22]

The workflow for evaluating a novel flame retardant is depicted below.

G cluster_testing Flammability Testing Compound Synthesis & Characterization Compound Synthesis & Characterization Polymer Compounding Polymer Compounding Compound Synthesis & Characterization->Polymer Compounding Specimen Preparation Specimen Preparation Polymer Compounding->Specimen Preparation UL 94 Test UL 94 Test Specimen Preparation->UL 94 Test LOI Test LOI Test Specimen Preparation->LOI Test Cone Calorimetry Cone Calorimetry Specimen Preparation->Cone Calorimetry Performance Data Analysis Performance Data Analysis UL 94 Test->Performance Data Analysis LOI Test->Performance Data Analysis Cone Calorimetry->Performance Data Analysis Comparative Assessment Comparative Assessment Performance Data Analysis->Comparative Assessment caption Figure 3: Experimental Workflow for Flame Retardant Evaluation

Caption: Figure 3: Experimental Workflow for Flame Retardant Evaluation

Summary and Future Outlook

The field of flame retardants is continuously evolving, driven by the need for enhanced fire safety and increasing environmental and health considerations. While established flame retardants like TBBPA and phosphorus-based compounds have well-documented performance, the exploration of new chemical entities is crucial for developing safer and more effective solutions.

This compound, based on its chemical structure, holds theoretical promise as a brominated flame retardant. However, a comprehensive evaluation based on the standardized testing methodologies outlined in this guide is imperative to validate its efficacy and determine its viability as a commercial flame retardant. Researchers in this field are encouraged to pursue such experimental investigations to fill the existing data gap and contribute to the advancement of fire safety science.

References

A Comparative Guide to the Synthesis of 3,5-Dibromo-4-methylphenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-4-methylphenol

This compound, also known as 3,5-dibromo-p-cresol, is a highly valuable substituted phenol that serves as a critical building block in the synthesis of complex organic molecules. Its specific substitution pattern makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and specialized polymers. The bromine atoms at the 3 and 5 positions offer versatile handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the phenolic hydroxyl group can be readily derivatized.

However, the synthesis of this specific isomer is non-trivial. The powerful ortho, para-directing effects of both the hydroxyl and methyl groups on the aromatic ring present a significant regiochemical challenge. A naive electrophilic bromination of the parent molecule, p-cresol (4-methylphenol), does not yield the desired 3,5-dibromo product. This guide provides an in-depth comparative analysis of viable synthetic routes, explaining the mechanistic rationale behind experimental choices and offering detailed protocols to empower researchers in drug development and chemical synthesis.

Route 1: The Challenge of Direct Electrophilic Bromination of p-Cresol

The most direct and atom-economical approach would theoretically be the direct dibromination of commercially available p-cresol. However, the principles of electrophilic aromatic substitution (EAS) preclude the formation of the 3,5-dibromo isomer as the major product.

Mechanistic Rationale: Conflicting Directing Groups

In p-cresol, the hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. The methyl (-CH₃) group is a weakly activating, ortho, para-director. Since the para position is already occupied by the methyl group, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl group (the C2 and C6 positions).

Therefore, the direct reaction of p-cresol with two equivalents of a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) leads almost exclusively to the formation of 2,6-dibromo-4-methylphenol.[1] The formation of any product with bromine at the C3 or C5 positions (meta to the hydroxyl group) is kinetically disfavored and typically occurs in negligible amounts.

pCresol p-Cresol (4-Methylphenol) Product 2,6-Dibromo-4-methylphenol ( undesired isomer ) pCresol->Product Major Product Target This compound ( desired isomer - not formed ) pCresol->Target Negligible Reagents 2 eq. Br₂ or NBS Standard Conditions (e.g., AcOH, CCl₄)

Caption: Expected outcome of direct bromination of p-cresol.

This inherent regioselectivity makes the direct bromination approach unsuitable for synthesizing this compound.

Route 2: Rearrangement via a Bromodienone Intermediate

To overcome the kinetic barrier of meta-bromination, an indirect strategy involving the rearrangement of a brominated intermediate is employed. This route leverages the formation of a cyclohexadienone (a dienone) which, under strongly acidic conditions, can rearrange to provide the thermodynamically more stable, yet kinetically inaccessible, 3,5-dibromo isomer.[2] This approach is typically a one-pot reaction but relies on a key mechanistic shift.

Mechanistic Rationale: The Dienone-Phenol Rearrangement

The synthesis begins with the standard bromination of p-cresol, which initially forms ortho-brominated species. However, in the presence of a superacid like trifluoromethanesulfonic acid (triflic acid), the reaction can proceed via ipso-attack (attack at the carbon already bearing the methyl group) to form a 4-bromo-4-methylcyclohexadienone intermediate.[2] This dienone is unstable in the acidic medium. The acid catalyzes the migration of a bromine atom to the adjacent carbon, followed by tautomerization back to an aromatic phenol. This rearrangement ultimately places the bromine atoms in the thermodynamically favored 3 and 5 positions.

cluster_0 Synthesis Workflow pCresol p-Cresol Intermediate Bromodienone Intermediate (via ipso-attack & ortho-bromination) pCresol->Intermediate Bromination & ipso-Attack Product This compound Intermediate->Product Acid-Catalyzed Rearrangement Reagents Br₂ Triflic Acid (CF₃SO₃H) pToluidine p-Toluidine Acetanilide p-Methylacetanilide pToluidine->Acetanilide Protection Step1_reagent Acetic Anhydride Dibromoanilide 3,5-Dibromo-4-methylacetanilide Acetanilide->Dibromoanilide Dibromination Step2_reagent 2 eq. Br₂ in AcOH Product This compound Dibromoanilide->Product Deprotection & Sandmeyer-type Reaction Step3_reagent 1. H₃O⁺, Δ 2. NaNO₂, H₂SO₄ 3. H₂O, Δ

References

A Comparative Performance Evaluation of Poly(3,5-dibromo-4-methylphenylene ether): A High-Performance Polymer Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive performance evaluation of polymers derived from the monomer 3,5-Dibromo-4-methylphenol. These polymers, a unique class of poly(phenylene ether)s (PPEs), are characterized by a rigid aromatic backbone with bromine substituents meta to the ether linkages. This guide delves into the synthesis, molecular architecture, and critical performance characteristics of this polymer, including its thermal stability, flame retardancy, and dielectric properties. Through objective comparison with established high-performance polymers, such as standard poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and other brominated polymers, this document offers researchers, scientists, and drug development professionals the experimental data and field-proven insights necessary to evaluate its potential in advanced applications.

Introduction: The Quest for Advanced Polymeric Materials

High-performance polymers are a critical class of materials engineered to withstand extreme conditions where conventional polymers fail.[1] Their applications span demanding sectors like aerospace, automotive, and electronics, where exceptional thermal stability, chemical resistance, and mechanical strength are paramount.[2] Within this category, poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs), are amorphous engineering thermoplastics renowned for their high heat resistance, excellent dimensional stability, and strong electrical insulation properties.[3][4]

Typically, PPEs are synthesized via the oxidative coupling polymerization of 2,6-disubstituted phenols.[5][6] This guide, however, focuses on a less conventional but intriguing variant derived from This compound . The polymerization of this monomer leads to a unique architecture where the ether linkages form at the unsubstituted 2- and 6-positions, placing the bulky, electron-withdrawing bromine atoms meta to the polymer backbone. This structural distinction is hypothesized to significantly influence chain mobility, intermolecular interactions, and, consequently, the material's overall performance profile.

The presence of bromine inherently suggests enhanced flame retardancy, a critical feature for electronics and building materials.[7] However, the environmental and health concerns associated with some brominated flame retardants, particularly non-polymeric additives that can leach from materials, necessitate a thorough evaluation.[8][9] Polymeric aromatic brominated flame retardants, where the bromine is part of the polymer backbone, are considered more stable and less prone to environmental release.[8] This guide will therefore critically assess the performance of poly(3,5-dibromo-4-methylphenylene ether) not only as a high-performance thermoplastic but also as a potentially safer, intrinsically flame-retardant material.

Synthesis and Molecular Architecture

The primary route for synthesizing PPEs is through copper-catalyzed oxidative coupling polymerization.[10] This process involves the oxidation of a phenolic monomer to form phenoxy radicals, which then couple to form the ether linkages of the polymer chain.

Causality of Experimental Design: The choice of a copper-diamine catalyst system is crucial; it is known to effectively promote the formation of C-O linkages while minimizing the formation of undesired C-C coupled byproducts (diphenoquinones), which can act as chain terminators and impart color to the final polymer.[11] The reaction is conducted under an oxygen atmosphere, as oxygen serves as the terminal oxidant in the catalytic cycle.[12] Toluene is selected as the solvent due to its ability to dissolve both the monomer and the growing polymer chain, as well as its suitable boiling point for the reaction temperature.

Experimental Protocol: Synthesis of Poly(3,5-dibromo-4-methylphenylene ether)
  • Catalyst Preparation: In a flask equipped with a magnetic stirrer and a gas inlet, dissolve Copper(I) bromide (CuBr) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) in 100 mL of dry toluene under a nitrogen atmosphere. Stir until a clear, colored solution is formed.

  • Monomer Addition: Dissolve this compound (CAS 13979-81-2)[13] in 150 mL of dry toluene.

  • Polymerization: Purge the catalyst solution with pure oxygen for 15 minutes, resulting in a color change that indicates catalyst activation. Add the monomer solution to the activated catalyst solution. Continue bubbling oxygen through the reaction mixture while maintaining the temperature at 60°C.

  • Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • Termination and Precipitation: After 4 hours, terminate the reaction by adding 10 mL of a 10% HCl aqueous solution to deactivate the copper catalyst.

  • Purification: Slowly pour the viscous polymer solution into a large volume (2 L) of vigorously stirred methanol. The polymer will precipitate as a white or off-white fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any residual monomer and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.

Visualization of Synthesis Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cat_prep Catalyst Solution (CuBr/TMEDA in Toluene) activation Catalyst Activation (O₂ Purge, 60°C) cat_prep->activation mon_prep Monomer Solution (Monomer in Toluene) polymerization Polymerization (Monomer Addition) mon_prep->polymerization activation->polymerization termination Reaction Termination (HCl Addition) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying final_product Final Polymer Powder drying->final_product

References

Comparative Guide to Cross-Validation of Analytical Methods for 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,5-Dibromo-4-methylphenol

This compound, also known as 3,5-Dibromo-p-cresol, is a brominated aromatic compound with the chemical formula C₇H₆Br₂O.[1][2][3] As an intermediate and potential impurity in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs), its accurate and precise quantification is critical for ensuring product quality, safety, and process control. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. More importantly, it establishes a comprehensive framework for the cross-validation of these methods, ensuring that data generated across different techniques or laboratories are comparable and reliable. The principles discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Pillar I: Foundational Methodologies - HPLC vs. GC

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a semi-volatile phenolic compound like this compound, both HPLC and GC present viable, albeit distinct, approaches.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. A reverse-phase method is typically suitable for separating phenolic compounds from related impurities.

  • Principle of Causality: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water mixture).[7][8] this compound, being moderately non-polar, will have a strong affinity for the stationary phase, allowing for its separation from more polar or less polar impurities by modulating the mobile phase composition. UV detection is effective due to the presence of the chromophoric benzene ring in the analyte's structure.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile and semi-volatile compounds. Phenols can be analyzed directly, but derivatization is often employed to improve peak shape and thermal stability.

  • Principle of Causality: In GC, separation occurs as the volatilized analyte, carried by an inert gas (mobile phase), travels through a column containing a stationary phase.[9][10] The separation is governed by the analyte's boiling point and its interaction with the stationary phase. Direct injection of phenols can sometimes lead to peak tailing due to the interaction of the acidic hydroxyl group with the stationary phase. Derivatization, for instance, by converting the phenol to its more volatile and less polar methyl ether, can mitigate this issue. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds.[9][10]

Pillar II: The Framework of Method Validation

Before any two methods can be compared, each must be individually validated to demonstrate its fitness for purpose.[4][11] The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[12] The core validation parameters, as defined by ICH Q2(R2), are summarized below.[11][13]

Validation Parameter Description Purpose in This Context
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[14]Ensures that the chromatographic peak corresponds only to this compound and is not inflated by co-eluting species.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[15][16]Establishes the concentration range over which a reliable calibration curve can be constructed for quantification.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[12][15][17]Defines the operational boundaries of the method for accurate and precise measurements.
Accuracy The closeness of agreement between the value found and an accepted reference value or true value.[12][14][17][18] It is often expressed as percent recovery.Confirms that the method provides a result that is correct, without systematic error or bias.
Precision The closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample.[14][17][19] It is evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Demonstrates the method's consistency and reproducibility under various conditions (different days, analysts, equipment).
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated.[12][20]Defines the sensitivity of the method for qualitative detection (presence/absence).
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[12][17][20]Defines the lowest concentration that can be reliably measured for quantitative purposes, crucial for impurity analysis.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Provides an indication of the method's reliability during normal usage and facilitates transfer between laboratories.
Comparative Performance Data (Illustrative)

The following table presents hypothetical but realistic validation data for the two proposed methods for analyzing this compound.

Parameter HPLC-UV Method GC-FID Method (Derivatized)
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%
Precision (RSD%) Repeatability < 1.0%; Intermediate < 1.5%Repeatability < 1.2%; Intermediate < 1.8%
LOD 0.2 µg/mL0.3 µg/mL
LOQ 0.7 µg/mL0.9 µg/mL
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%)Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow (±5%)

Pillar III: The Cross-Validation Protocol

Cross-validation is the process of demonstrating that two validated analytical methods can be used for the same intended purpose and produce comparable data.[13][21] This is critical when, for example, a method is updated or when data from different laboratories using different methods need to be combined.[22][23]

Workflow for Method Validation and Cross-Validation

G cluster_0 Method A (HPLC) Validation cluster_1 Method B (GC) Validation cluster_2 Cross-Validation A_Dev Method Development A_Val Full Validation (ICH Q2) A_Dev->A_Val A_Rep Validation Report A A_Val->A_Rep CV_Proto Define Protocol & Acceptance Criteria A_Rep->CV_Proto Input B_Dev Method Development B_Val Full Validation (ICH Q2) B_Dev->B_Val B_Rep Validation Report B B_Val->B_Rep B_Rep->CV_Proto Input CV_Exec Analyze Identical Samples (n≥10) CV_Proto->CV_Exec CV_Stats Statistical Comparison CV_Exec->CV_Stats CV_Rep Cross-Validation Report CV_Stats->CV_Rep Decision Decision CV_Rep->Decision Methods_Comparable Methods are Interchangeable Decision->Methods_Comparable Pass Investigate Investigate Bias/ Discrepancy Decision->Investigate Fail

Caption: Workflow from individual method validation to cross-validation and final decision.

Step-by-Step Experimental Protocol
  • Objective & Acceptance Criteria Definition:

    • Objective: To demonstrate the equivalence of the validated HPLC-UV and GC-FID methods for the quantification of this compound.

    • Acceptance Criteria: The results obtained from the two methods should be statistically comparable. A common approach is to set a limit on the percentage difference between the means of the results, for example, the mean result from Method B should be within ±5.0% of the mean result from Method A. The correlation coefficient (r) between the two datasets should be ≥ 0.99.

  • Sample Selection:

    • Prepare a minimum of 10 independent samples of this compound.

    • These samples should span the validated range of the methods (e.g., from LOQ to 120% of the target concentration).

    • Use a combination of standard solutions and, if applicable, samples spiked into a representative matrix (e.g., placebo formulation, reaction mixture) to assess matrix effects.

  • Execution of Analysis:

    • Divide each of the prepared samples into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method (Method A).

    • Analyze the second set of aliquots using the validated GC-FID method (Method B).

    • Ensure that system suitability tests (SST) are performed before each analytical run and meet their predefined criteria to ensure the validity of the run.

  • Data Evaluation and Statistical Comparison:

    • Tabulate Results: Create a table listing the concentration of this compound determined by each method for each sample.

    • Calculate Differences: For each sample, calculate the percentage difference between the results from the two methods.

    • Statistical Tests:

      • Paired t-test: To determine if there is a statistically significant difference between the means of the two datasets. The null hypothesis is that the mean difference is zero.

      • Correlation Plot: Plot the results of Method B versus Method A. Calculate the Pearson correlation coefficient (r) and the coefficient of determination (r²). The data points should be tightly clustered around the line of unity (y=x).

      • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements. This helps to identify any systematic bias or relationship between the difference and the magnitude of the measurement.

Decision Logic Based on Cross-Validation Outcome

G Start Cross-Validation Data Obtained CheckCriteria Do results meet pre-defined acceptance criteria? Start->CheckCriteria Pass Conclusion: Methods are equivalent and interchangeable for the intended purpose. CheckCriteria->Pass Yes Fail Conclusion: Methods are NOT equivalent. CheckCriteria->Fail No InvestigateBias Investigate root cause of discrepancy: - Proportional bias? - Constant bias? - Matrix interference? - Sample preparation error? Fail->InvestigateBias Revalidate Modify one or both methods and perform partial/full re-validation. InvestigateBias->Revalidate

Caption: Decision-making flowchart following the analysis of cross-validation data.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods is a critical exercise in the lifecycle of a pharmaceutical product or chemical process. By demonstrating that two distinct, validated methods—such as HPLC-UV and GC-FID—provide comparable results for the analysis of this compound, an organization can ensure data consistency, facilitate method transfer between laboratories, and maintain flexibility in its analytical strategy. This guide provides a robust, scientifically-grounded framework for this process, emphasizing that true analytical trustworthiness is achieved not just by validating a single method, but by understanding its performance relative to viable alternatives.

References

A Comparative Guide to the Reactivity of Dibrominated Phenols for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, substituted phenols are indispensable building blocks. Their intrinsic reactivity, governed by the powerful activating and directing effects of the hydroxyl group, makes them versatile starting points for complex molecular architectures. The introduction of bromine atoms onto the phenolic ring further modulates this reactivity, introducing a delicate interplay of electronic and steric factors while providing synthetic handles for further functionalization.

This guide provides an in-depth comparative analysis of the three primary isomers of dibrominated phenol: 2,4-dibromophenol, 2,6-dibromophenol, and 3,5-dibromophenol. We will move beyond simple descriptions to explore the causal mechanisms behind their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols. Our objective is to equip you with the field-proven insights necessary to strategically select the optimal isomer and reaction conditions for your specific synthetic challenge.

The Structural and Electronic Landscape of Dibrominated Phenols

The reactivity of any substituted benzene ring is a consequence of the combined electronic and steric effects of its substituents. In phenols, the hydroxyl (-OH) group is a potent activating group. Through resonance, it donates a lone pair of electrons into the aromatic π-system, significantly increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack.[1][2]

Bromine, conversely, exhibits a dual electronic nature. It is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring. However, like the hydroxyl group, it possesses lone pairs that can be donated into the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. In dibrominated phenols, the net effect is a complex balance between the powerful activation of the -OH group and the deactivating and directing influences of the two bromine atoms.

Figure 1: Structures of the three primary dibromophenol isomers.

Electrophilic Aromatic Substitution: A Tale of Three Regiochemistries

The high electron density of the phenolic ring makes it exceptionally reactive towards electrophiles, often proceeding without the need for a Lewis acid catalyst.[3] The presence of two bromine atoms, however, tempers this reactivity and strictly governs the position of any subsequent substitution.

Causality & Mechanistic Insight

The hydroxyl group directs incoming electrophiles to the positions ortho and para to it. The outcome of an electrophilic substitution on a dibrominated phenol is therefore predetermined by which of these activated positions remain available.

  • 3,5-Dibromophenol: The -OH group activates positions 2, 4, and 6. With the 3 and 5 positions blocked, all three activated positions are open. This makes the 3,5-isomer the most reactive of the three towards further polysubstitution, as it has multiple, sterically accessible, activated sites.

  • 2,6-Dibromophenol: The ortho positions (2 and 6) are blocked by bromine atoms. The powerful directing effect of the -OH group is therefore channeled exclusively to the unhindered para position (C4). This provides a highly predictable and selective outcome.

  • 2,4-Dibromophenol: The para position and one ortho position are blocked. Substitution is therefore directed to the remaining ortho position (C6). However, the cumulative deactivating effect of two bromine atoms makes this isomer less reactive than the 2,6- and 3,5-isomers.

Figure 2: Generalized mechanism for electrophilic aromatic substitution on a phenol.
Comparative Data: Regioselectivity in Further Bromination

The following table summarizes the expected major product from the reaction of each isomer with bromine, a common electrophilic substitution.

IsomerAvailable Activated PositionsExpected Major ProductRelative Reactivity
3,5-Dibromophenol 2, 4, 62,4,6-TribromophenolHighest
2,6-Dibromophenol 42,4,6-TribromophenolHigh
2,4-Dibromophenol 62,4,6-TribromophenolModerate
Experimental Protocol: Tribromination of Phenol

This protocol demonstrates the high reactivity of the phenolic ring and can be conceptually adapted for dibrominated isomers.[4][5] The extreme activation of the ring by the hydroxyl group leads to spontaneous tribromination upon exposure to bromine water.[6]

  • Preparation: Dissolve 0.50 g of phenol in 10 mL of deionized water in a 100-mL beaker with magnetic stirring.

  • Bromination: Under a chemical fume hood, add a 20% solution of bromine in acetic acid dropwise to the phenol solution. Continue addition until a faint, persistent orange-brown color of excess bromine is observed.

  • Quenching: Add a 10% aqueous solution of sodium bisulfite dropwise until the orange-brown color disappears, indicating that the excess bromine has been quenched. A white precipitate of 2,4,6-tribromophenol will be evident.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with two portions of cold deionized water (2-3 mL each).

  • Purification: Air-dry the solid briefly, then recrystallize from an ethanol/water mixture to yield pure 2,4,6-tribromophenol.

Palladium-Catalyzed Cross-Coupling: Activating the C-Br Bond

The bromine atoms on the ring are not merely modulators of reactivity; they are versatile synthetic handles for carbon-carbon bond formation via reactions like the Suzuki-Miyaura cross-coupling.[7][8] This transformation is a cornerstone of modern synthesis, enabling the construction of complex biaryl structures.

Causality & Mechanistic Insight

The success of a Suzuki-Miyaura coupling hinges on the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is highly sensitive to the electronic and steric environment of the C-Br bond.[9]

  • Electronic Effects: The electron-withdrawing nature of the hydroxyl group and the other bromine atom can influence the electron density of the C-Br bond, affecting its susceptibility to oxidative addition.

  • Steric Hindrance: A bromine atom ortho to the bulky hydroxyl group (as in 2,4- and 2,6-dibromophenol) is more sterically encumbered than a meta- or para-bromine. This hindrance can impede the approach of the bulky palladium catalyst, potentially requiring higher temperatures, longer reaction times, or more specialized phosphine ligands to achieve high yields.[7][9]

  • Selective Coupling: In isomers with non-equivalent bromines, such as 2,4-dibromophenol, it is sometimes possible to achieve selective mono-coupling at the more reactive position (typically the less sterically hindered C4-Br) by carefully controlling reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedEl Reductive Elimination Intermediate Trans->RedEl RedEl->Pd0 Reductive Elimination Product Ar-R (Coupled Product) RedEl->Product ArBr Ar-Br (Dibromophenol) ArBr->OxAdd Boronic R-B(OH)2 + Base Boronic->Trans

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki-Miyaura Coupling Yields

The following data, compiled from a systematic study of halophenol isomers, illustrates the impact of isomerism on reaction efficiency.[9] While this study used monobromophenols, the trends in reactivity due to the relative positions of the -OH and -Br groups are directly applicable to understanding dibrominated systems. Reactions were performed with phenylboronic acid using a Pd/C catalyst in water under microwave irradiation.

Bromophenol IsomerYield (%)Implication for Dibrominated Isomers
ortho-Bromophenol78%C-Br bonds at positions 2 and 6 will be reactive but may be sterically hindered.
meta-Bromophenol95%C-Br bonds at positions 3 and 5 are electronically favorable and sterically accessible.
para-Bromophenol99%The C-Br bond at position 4 is highly reactive and sterically accessible.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol

This protocol utilizes a heterogeneous palladium catalyst and can serve as a starting point for the coupling of dibrominated phenols.[7]

  • Setup: In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol, 173 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium on carbon (1 mol%, 10.6 mg of 10% Pd/C), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent: Add 5 mL of deionized water to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150°C for 10 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-hydroxybiphenyl.

Oxidation Reactions: The Path to Quinones and Coupled Products

Phenols are readily oxidized to a class of compounds known as quinones, a transformation that is crucial in biological systems like cellular respiration.[10][11] The substitution pattern of the starting phenol dictates the structure of the resulting oxidized product.

Causality & Mechanistic Insight

The oxidation of phenols typically involves the loss of two protons and two electrons to form a conjugated dicarbonyl system.[12][13]

  • p-Quinone Formation: Phenols with a hydrogen atom at the para position can be oxidized to p-benzoquinones. Among the dibrominated isomers, only 2,6-dibromophenol fits this profile, potentially yielding 2,6-dibromo-1,4-benzoquinone.

  • o-Quinone Formation: Similarly, oxidation at the ortho position can lead to o-benzoquinones. 2,4-dibromophenol could potentially form an o-quinone.

  • Oxidative Coupling: In cases where simple quinone formation is disfavored, such as with 3,5-dibromophenol , oxidative coupling reactions can occur, leading to the formation of C-C or C-O bonds between two phenol molecules to form biaryl or diphenyl ether structures.[14]

Oxidation_Workflow cluster_input Starting Phenol cluster_output Major Product p_hydro p-Substituted Phenol (e.g., 2,6-DBP) p_quinone p-Benzoquinone p_hydro->p_quinone [Oxidizing Agent] (e.g., CrO3) m_hydro m-Substituted Phenol (e.g., 3,5-DBP) coupling Oxidative Coupling Product (Biaryl) m_hydro->coupling [Oxidizing Agent] (e.g., VCl4)

Figure 4: Logical workflow showing expected products from the oxidation of different phenol types.
Comparative Data: Expected Oxidation Products

IsomerPlausible Oxidation PathwayExpected Major Product Type
2,6-Dibromophenol Oxidation at C42,6-Dibromo-1,4-benzoquinone
2,4-Dibromophenol Oxidation at C62,4-Dibromo-1,6-benzoquinone (o-quinone)
3,5-Dibromophenol Intermolecular CouplingDihydroxy-tetrabromobiphenyl isomers
Experimental Protocol: Oxidation of Hydroquinone

This general procedure for oxidizing a dihydroxybenzene to a quinone illustrates the fundamental transformation.[12]

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve hydroquinone (1.0 g, 9.1 mmol) in a mixture of 5 mL of glacial acetic acid and 5 mL of water.

  • Oxidation: Cool the flask in an ice bath. Slowly add a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) dropwise until a persistent orange-brown color indicates a slight excess of the oxidant.

  • Isolation: Pour the reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield p-benzoquinone, typically as a yellow crystalline solid.

Summary and Strategic Outlook

The choice of a dibrominated phenol isomer is a critical strategic decision in synthesis design. Their differential reactivity, summarized below, allows for tailored approaches to achieve specific molecular targets.

Reaction Type2,4-Dibromophenol2,6-Dibromophenol3,5-Dibromophenol
Electrophilic Substitution Selective at C6; moderately reactive.Highly selective at C4; reactive.Multiple sites (C2, C4, C6); most reactive.
Suzuki-Miyaura Coupling Two non-equivalent C-Br bonds; potential for selective coupling. Steric hindrance at C2.Two equivalent, sterically hindered C-Br bonds.Two equivalent, accessible C-Br bonds; generally high reactivity.
Oxidation Forms an ortho-quinone derivative.Forms a para-quinone derivative.Undergoes oxidative coupling.
  • For predictable, high-yielding electrophilic substitution at a single site, 2,6-dibromophenol is the superior choice.

  • For creating symmetrical biaryl structures via cross-coupling with minimal steric hindrance, 3,5-dibromophenol offers the most straightforward path.

  • For accessing ortho-functionalized systems or exploring stepwise, selective cross-couplings , the unique topology of 2,4-dibromophenol provides distinct opportunities.

By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can harness their unique properties to accelerate discovery and innovation in chemical and pharmaceutical development.

References

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 3,5-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unspoken Variable in Your Research

In the precise and demanding world of scientific research and pharmaceutical development, the consistency and purity of starting materials are paramount. While we meticulously control experimental parameters, the inherent variability between different batches, or "lots," of commercial chemical reagents can introduce a significant and often overlooked source of error.[1][2] This guide focuses on a crucial, yet often underestimated, aspect of quality control: the assessment of lot-to-lot variability of 3,5-Dibromo-4-methylphenol, a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Lot-to-lot variation can arise from subtle differences in the manufacturing process, purification methods, or storage conditions of the chemical.[3] These variations can manifest as differences in purity, the presence of unforeseen impurities, or altered physical properties, all of which can have a cascading effect on the yield, purity, and even the biological activity of the final product.[4][5] In the context of drug development, such inconsistencies can lead to failed experiments, difficulty in reproducing results, and significant delays in bringing a therapeutic to market.[6]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed, field-proven experimental protocols, and present a systematic approach to interpreting the data. Our goal is to empower you, the researcher, to proactively identify and manage this critical variable, ensuring the robustness and reproducibility of your scientific endeavors.

Understanding the Analyte: this compound

This compound (also known as 3,5-Dibromo-p-cresol) is an aromatic organic compound with the chemical formula C₇H₆Br₂O.[7][8][9][10][11] Its structure consists of a phenol ring substituted with two bromine atoms and a methyl group.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The synthesis of this compound typically involves the bromination of p-cresol (4-methylphenol).[12][13] This process can lead to the formation of several potential impurities, including:

  • Unreacted p-cresol: The starting material for the synthesis.

  • Monobrominated species: Such as 2-bromo-4-methylphenol and 3-bromo-4-methylphenol.

  • Isomeric byproducts: Including other dibrominated isomers like 2,6-dibromo-4-methylphenol.

  • Over-brominated products: Such as tribrominated or tetrabrominated species.

  • Process-related impurities: Residual solvents, reagents, or byproducts from side reactions.

A thorough understanding of these potential impurities is critical for developing analytical methods that can effectively separate and quantify them, thereby providing a clear picture of the purity and consistency of different commercial lots.

A Multi-faceted Analytical Approach for Comprehensive Characterization

To obtain a comprehensive and reliable assessment of lot-to-lot variability, a multi-faceted analytical approach is essential. No single technique can provide all the necessary information. Therefore, we recommend a combination of chromatographic and spectroscopic methods to evaluate purity, identify and quantify impurities, and confirm the structural integrity of the this compound.

Analytical_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample_Lots Receive and Document Commercial Lots (A, B, C) Dissolution Dissolve in Appropriate Solvent Sample_Lots->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Purity/Impurity GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS Volatile Impurities NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR Structure/Purity FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Dissolution->FTIR Functional Groups Purity_Quantification Purity and Impurity Quantification HPLC->Purity_Quantification GCMS->Purity_Quantification Structural_Verification Structural Identity Confirmation NMR->Structural_Verification FTIR->Structural_Verification Variability_Assessment Lot-to-Lot Variability Assessment Purity_Quantification->Variability_Assessment Structural_Verification->Variability_Assessment Final_Report Comprehensive Comparison Report Variability_Assessment->Final_Report

Figure 2: Experimental workflow for assessing lot-to-lot variability.

Our recommended analytical workflow consists of the following key techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and impurity profiling of non-volatile and thermally labile compounds. A well-developed reverse-phase HPLC method can effectively separate this compound from its structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities that may not be readily detectable by HPLC. The mass spectrometer provides definitive identification of the separated components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation and confirmation of the primary component. It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and straightforward technique for confirming the presence of key functional groups and for creating a unique "fingerprint" of each lot for comparative purposes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, incorporating principles from authoritative sources such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[14]

Protocol 1: Purity and Impurity Profiling by Reverse-Phase HPLC

Rationale: This method is designed to provide high-resolution separation of this compound from its potential non-volatile impurities. The use of a C18 column provides excellent hydrophobic selectivity for aromatic compounds. The gradient elution ensures that both early and late-eluting impurities are effectively separated and quantified. This protocol is grounded in the principles outlined in USP <621>.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard (of highest available purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation:

    • For each commercial lot, accurately weigh and dissolve the sample in the same diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of each lot using the area percent method.

    • Identify and quantify any impurities present by comparing their retention times and UV spectra to those of any available standards or by using relative response factors if known.

Protocol 2: Analysis of Volatile Impurities by GC-MS

Rationale: This method is crucial for detecting residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis or purification process. The use of a mass spectrometer allows for positive identification of these impurities. This protocol is based on general principles for the analysis of halogenated phenols by GC-MS.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound samples from each lot.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of each lot of this compound in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-450 amu

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the area percent method or by creating a calibration curve if standards are available.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: NMR provides an unambiguous confirmation of the chemical structure of the main component. Any significant deviations in the chemical shifts or the presence of unexpected signals can indicate the presence of impurities or a different isomeric structure.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of each lot of this compound in about 0.7 mL of the deuterated solvent.

    • Add a small amount of TMS.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the this compound structure.

    • Compare the spectra of the different lots to each other and to a reference spectrum if available. Look for any unexpected peaks that might indicate impurities.

Protocol 4: Fingerprinting by FTIR Spectroscopy

Rationale: FTIR is a rapid and simple method to create a characteristic "fingerprint" of each lot. While not as quantitative as chromatography, it can quickly reveal significant differences in the chemical composition between lots.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the different lots. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences.

    • Confirm the presence of characteristic peaks for the O-H stretch, C-H stretch, C=C aromatic stretch, and C-Br stretch.

Data Presentation and Interpretation

To facilitate a clear comparison between the different lots of this compound, all quantitative data should be summarized in a well-structured table.

Table 1: Comparative Analysis of Commercial Lots of this compound

ParameterLot ALot BLot CAcceptance Criteria
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
Purity by HPLC (%) 99.598.299.8≥ 99.0%
Impurity 1 (p-cresol, %) 0.10.5< 0.05≤ 0.2%
Impurity 2 (Isomer, %) 0.20.80.1≤ 0.5%
Total Impurities (%) 0.51.80.2≤ 1.0%
Residual Solvents (GC-MS) Not DetectedToluene (0.1%)Not Detected≤ 0.5% total solvents
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
FTIR Conforms to referenceMinor peak differencesConforms to referenceConforms to reference

Interpretation of Results:

  • Lot A and Lot C appear to be of high quality and are very similar, meeting all acceptance criteria.

  • Lot B shows a lower purity by HPLC and a higher level of impurities, including the starting material (p-cresol) and an unidentified isomer. It also contains a detectable level of a residual solvent. The FTIR spectrum also shows minor differences, which could be attributed to the higher impurity levels.

Recommendation:

For critical applications in drug development, Lots A and C would be considered acceptable for use. Lot B, however, would be flagged for further investigation or rejection due to its higher impurity profile. The presence of a significant amount of the starting material and an unknown isomer could potentially lead to side reactions and the formation of unwanted byproducts in subsequent synthetic steps.

Conclusion: Proactive Quality Control for Robust Science

The assessment of lot-to-lot variability is not merely a perfunctory quality control check; it is a fundamental aspect of ensuring the integrity and reproducibility of scientific research and drug development.[1][2] By implementing a robust analytical strategy that combines chromatographic and spectroscopic techniques, researchers can gain a comprehensive understanding of the quality and consistency of their starting materials.

This guide has provided a detailed framework for evaluating commercial lots of this compound. The principles and protocols outlined here are not only applicable to this specific compound but can also be adapted for the quality assessment of a wide range of chemical reagents. By taking a proactive approach to managing lot-to-lot variability, you can minimize experimental uncertainty, enhance the reliability of your data, and ultimately accelerate your research and development timelines.

References

Efficacy comparison of 3,5-Dibromo-4-methylphenol in different polymer matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Efficacy Analysis of 3,5-Dibromo-4-methylphenol Across Diverse Polymer Matrices

Executive Summary

This compound is a halogenated phenolic compound with recognized antimicrobial properties. Its incorporation into polymer matrices is intended to impart biocidal or biostatic characteristics to the final material, a critical requirement in applications ranging from medical devices and healthcare surfaces to consumer goods and building materials. This guide provides a comprehensive technical overview for researchers, scientists, and product development professionals on evaluating the efficacy of this compound in different polymer systems.

Due to a notable lack of direct, publicly available comparative studies on this specific molecule across various polymers, this document focuses on the fundamental principles governing its performance. It synthesizes information on its chemical properties, anticipated mechanisms of action, and the critical factors influencing its efficacy, such as polymer compatibility, additive migration, and thermal stability during processing. Furthermore, it provides detailed, authoritative experimental protocols to enable researchers to generate their own robust, comparative data. The objective is to equip the reader with the scientific rationale and practical methodologies required to effectively assess this compound for their specific application.

Introduction to this compound

Chemical and Physical Properties

This compound, also known as 3,5-Dibromo-p-cresol, is a solid organic compound. A clear understanding of its fundamental properties is the first step in predicting its behavior within a polymer matrix.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 13979-81-2 [1][2]
Molecular Formula C₇H₆Br₂O [1][3]
Molecular Weight 265.93 g/mol [1][3]
Appearance White to pale cream powder or fused solid [1]
Melting Point ~106 °C [3]
Solubility Insoluble in water; soluble in various organic solvents

| IUPAC Name | this compound |[1][3] |

These properties suggest that the compound is suitable for melt-blending with various thermoplastic polymers, provided that processing temperatures are carefully controlled to prevent thermal degradation. Its insolubility in water is a key indicator of its potential for low leaching in aqueous environments, a desirable trait for long-term efficacy.

Proposed Mechanism of Antimicrobial Action

While specific studies on this compound are limited, the antimicrobial mechanism of phenolic compounds is generally well-understood. They are known to be membrane-active agents that disrupt the fundamental structures and functions of microbial cells.

The proposed mechanism involves:

  • Adsorption and Partitioning: The molecule adsorbs to the surface of the microbial cell and partitions into the lipid bilayer of the cell membrane.

  • Membrane Disruption: At lower concentrations, it can inhibit enzyme activity. At higher, biocidal concentrations, it causes a loss of membrane integrity, leading to increased permeability.

  • Leakage of Cellular Contents: The disruption of the membrane allows essential cytoplasmic constituents, such as ions (K+), ATP, and nucleic acids, to leak out.

  • Inhibition of Cellular Processes: This leads to the dissipation of the proton motive force, disruption of cellular transport, and inhibition of metabolic processes, ultimately resulting in cell death.

The presence of bromine atoms on the phenol ring is known to enhance its lipophilicity, which can increase its ability to penetrate the lipid-rich microbial cell membranes, thereby increasing its antimicrobial potency.

Antimicrobial_Mechanism cluster_Polymer Polymer Matrix cluster_Environment Aqueous Environment cluster_Cell Bacterial Cell Additive This compound (Dispersed) Leached Leached Additive Additive->Leached Migration/ Leaching Membrane Cell Membrane (Lipid Bilayer) Leached->Membrane Adsorption & Partitioning Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Membrane->Cytoplasm Disruption of Integrity Leakage Leakage of Cellular Contents Cytoplasm->Leakage Causes Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Efficacy Considerations in Key Polymer Matrices

The choice of polymer matrix is paramount to the performance of any antimicrobial additive. The interaction between the additive and the polymer affects dispersion, migration rate, and ultimately, the surface availability of the active agent. While specific data for this compound is scarce, we can infer its likely behavior based on the properties of different polymer families.

Polyolefins (Polyethylene - PE, Polypropylene - PP)

Polyolefins are non-polar, semi-crystalline thermoplastics.

  • Compatibility: As a substituted phenol, this compound has moderate polarity. Its compatibility with non-polar PE and PP will depend on the processing conditions. Achieving a fine, homogeneous dispersion is critical to avoid localized, non-effective pockets of the additive.

  • Efficacy: The antimicrobial effect will be highly dependent on the migration of the additive to the surface. In highly crystalline polymers like HDPE, migration can be slower compared to less crystalline LDPE. The rate of migration must be sufficient to replenish the surface concentration as it is depleted but slow enough to ensure long-term efficacy.

  • Physical Properties: Phenolic additives can sometimes cause discoloration (yellowing) in polyolefins, especially upon exposure to UV light or elevated temperatures.[4][5][6] This is due to the formation of colored oxidation by-products.[6] Therefore, color stability studies are essential.

Polyvinyl Chloride (PVC)

PVC can be formulated as a rigid or flexible material. Flexible PVC contains significant amounts of plasticizers, which can greatly influence additive performance.

  • Compatibility: this compound is expected to have good compatibility with PVC formulations, particularly plasticized PVC, due to the presence of more polar components.

  • Efficacy and Leaching: The high concentration of liquid plasticizers in flexible PVC creates a pathway for additives to migrate to the surface. This can lead to high initial efficacy but may also result in faster depletion of the biocide.[7][8][9][10] Leaching studies are particularly critical for plasticized PVC, as the additive can be extracted into the surrounding environment.[7][8][9][10] In rigid PVC, migration will be significantly slower, leading to a more durable but potentially less potent immediate effect.

Engineering Thermoplastics (e.g., Polystyrene - PS, Acrylonitrile Butadiene Styrene - ABS)

These materials are processed at higher temperatures than polyolefins.

  • Thermal Stability: The primary concern is the thermal stability of this compound. With a melting point around 106°C, its stability at processing temperatures for PS (~200-240°C) or ABS (~220-260°C) must be verified. Thermogravimetric Analysis (TGA) is essential to determine its decomposition temperature and ensure it doesn't degrade, which would eliminate its efficacy and could release harmful by-products.

  • Efficacy: Assuming thermal stability, its efficacy would again depend on its ability to migrate through these more rigid, amorphous, or blended polymer structures.

Table 2: Summary of Efficacy Considerations by Polymer Matrix

Polymer Matrix Key Advantages Key Challenges Critical Experiments to Perform
Polyolefins (PE, PP) Good for long-term applications if migration is controlled. Potential for poor dispersion; color stability (yellowing). Antimicrobial Efficacy (ISO 22196), Fungal Resistance (ASTM G21), Accelerated UV/Heat Aging, Colorimetry.
Polyvinyl Chloride (PVC) Good compatibility, especially in flexible formulations. High potential for leaching in plasticized PVC, leading to shorter service life. Leaching Studies (e.g., solvent extraction followed by HPLC), Antimicrobial Efficacy (ISO 22196), Fungal Resistance (ASTM G21).

| Engineering Plastics (PS, ABS) | Potentially stable in rigid applications. | Thermal degradation of the additive during high-temperature processing. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Antimicrobial Efficacy after processing. |

Comparison with Alternative Antimicrobial Additives

Selecting an antimicrobial additive requires a trade-off between performance, cost, regulatory approval, and material compatibility.

Table 3: Qualitative Comparison of Common Polymer Antimicrobials

Additive Class Mechanism Key Advantages Key Disadvantages
Halogenated Phenols (e.g., this compound) Membrane Disruption Broad-spectrum efficacy; cost-effective. Potential for thermal instability; environmental persistence concerns; potential for discoloration.
Triclosan Fatty Acid Synthesis Inhibition Well-studied; effective at low concentrations. Regulatory scrutiny and public perception issues; concerns over bacterial resistance.
Silver-based (Ions, Zeolites) Ion exchange, disruption of cell functions. High thermal stability; durable; low volatility; potent.[11][12][13] Higher cost; potential for discoloration (darkening); efficacy can be reduced by sulfur-containing compounds.
Quaternary Ammonium Compounds (QUATs) Membrane Disruption Effective against a broad spectrum of microbes. Can be less thermally stable; may leach readily from some polymers.

| Zinc Pyrithione (ZPT) | Metal toxicity, membrane disruption. | Highly effective fungicide and bactericide. | UV instability (requires stabilization); regulatory limitations in some regions. |

Experimental Protocols for Efficacy Evaluation

To generate the necessary comparative data, a rigorous and standardized experimental approach is mandatory. The following protocols provide a self-validating system for assessing performance.

Experimental_Workflow cluster_Preparation Part A: Sample Preparation cluster_Testing Part B: Efficacy Testing Start Raw Polymer Resin + this compound Dry Pre-dry components (remove moisture) Start->Dry Compound Melt Compounding (e.g., Twin-Screw Extruder) Dry->Compound Pelletize Pelletize Masterbatch or Final Compound Compound->Pelletize Molding Injection or Compression Molding of Test Plaques (e.g., 50x50 mm) Pelletize->Molding Condition Condition Samples (24h at 23°C, 50% RH) Molding->Condition ISO Bacterial Efficacy (ISO 22196) Condition->ISO ASTM Fungal Resistance (ASTM G21) Condition->ASTM Leaching Leaching & Stability (e.g., HPLC-UV) Condition->Leaching

Caption: General experimental workflow for preparing and testing antimicrobial plastics.

Protocol: Sample Preparation via Melt Compounding

Rationale: This protocol ensures a homogenous dispersion of the additive within the polymer matrix, which is essential for consistent and reproducible test results.

  • Drying: Dry the polymer pellets and the this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for PP, 110°C for PET) for at least 4 hours to remove residual moisture.

  • Pre-blending: Accurately weigh and "tumble" mix the polymer pellets with the desired concentration of the additive (e.g., 0.5%, 1.0%, 2.0% by weight). Include a control batch with no additive.

  • Melt Compounding: Feed the pre-blended material into a twin-screw extruder. Set a temperature profile appropriate for the polymer, ensuring the temperature in the mixing zones is sufficient for melt but does not exceed the degradation temperature of the additive.

  • Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and pelletize it.

  • Molding Test Plaques: Dry the compounded pellets and mold them into test plaques (e.g., 50 mm x 50 mm x 3 mm) using an injection molding machine or a compression molder.

  • Conditioning: Store the molded plaques in a controlled environment (23 ± 2°C, 50 ± 5% RH) for at least 24 hours before testing.

Protocol: Antibacterial Efficacy Testing (Adapted from ISO 22196)

Rationale: ISO 22196 is the globally recognized standard for quantitatively measuring antibacterial activity on plastic surfaces. It provides a robust comparison between a treated surface and an untreated control.

  • Test Organisms: Prepare standardized cultures of Gram-positive (Staphylococcus aureus, e.g., ATCC 6538P) and Gram-negative (Escherichia coli, e.g., ATCC 8739) bacteria.

  • Inoculum Preparation: Dilute the bacterial culture in a nutrient broth to a final concentration of approximately 5 x 10⁵ cells/mL.

  • Inoculation: Pipette 0.4 mL of the bacterial inoculum onto the surface of both the control and the this compound-treated test plaques (in triplicate).

  • Covering: Cover the inoculum with a sterile, inert, and flexible film (e.g., 40 mm x 40 mm) to ensure close contact between the bacteria and the surface and to prevent evaporation.

  • Incubation: Incubate the samples at 35 ± 1°C and >90% relative humidity for 24 hours.

  • Recovery: After incubation, wash the surface and the cover film with a known volume of a suitable neutralizer solution (e.g., SCDLP broth) to recover the surviving bacteria.

  • Enumeration: Perform serial dilutions of the recovery solution and plate onto agar plates (e.g., Tryptic Soy Agar). Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation: Calculate the antibacterial activity (R) using the formula: R = (Ut - U₀) - (At - U₀) = Ut - At, where U₀ is the average log₁₀ CFU on control samples at time 0, Ut is the average log₁₀ CFU on control samples after 24h, and At is the average log₁₀ CFU on treated samples after 24h. An R value ≥ 2.0 is generally considered effective.

Protocol: Fungal Resistance Testing (Adapted from ASTM G21)

Rationale: This standard evaluates the ability of a material to resist fungal growth, which is critical for materials used in humid or damp environments.[14][15]

  • Test Organisms: Prepare a mixed spore suspension containing five fungal species known to degrade plastics: Aspergillus brasiliensis, Aureobasidium pullulans, Chaetomium globosum, Trichoderma virens, and Penicillium funiculosum.[14]

  • Sample Placement: Place the test plaques on the surface of a nutrient-salts agar medium.

  • Inoculation: Spray the mixed spore suspension evenly over the surface of the agar and the test plaques.

  • Incubation: Incubate the samples at 28-30°C and >85% relative humidity for 28 days.

  • Evaluation: Visually inspect the samples weekly for signs of fungal growth on the plaque surface. Rate the growth on a scale of 0 (no growth) to 4 (heavy growth, >60% coverage). A rating of 0 or 1 is typically required to pass.

Conclusion and Future Perspectives

This compound presents a viable option as an antimicrobial additive for various polymer systems. However, its efficacy is not an intrinsic property of the molecule alone but is a complex function of its interaction with the host polymer matrix, the processing conditions employed, and the end-use environment.

The lack of direct comparative data in the public domain underscores a critical need for research in this area. Professionals in drug development and material science are strongly encouraged to use the standardized protocols outlined in this guide to generate in-house data. Key areas for future investigation should include:

  • Quantitative Leaching Studies: Correlating leaching rates from different polymers (especially plasticized PVC) with long-term antimicrobial performance.

  • Thermal Stability Analysis: Determining the precise processing window for incorporating this additive into high-temperature engineering thermoplastics without degradation.

  • Head-to-Head Benchmarking: Performing direct efficacy comparisons against industry-standard additives like silver-based compounds and Triclosan within the same polymer matrix and under identical test conditions.

By systematically addressing these knowledge gaps, the scientific community can build a robust understanding of where and how this compound can be most effectively and safely deployed to create materials that inhibit microbial growth and enhance product safety and longevity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.